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  • Product: 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid
  • CAS: 1934721-92-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid in Modern Drug Discovery

An in-depth technical guide on the physicochemical properties and synthetic utility of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (commonly known as 4-(S-methylsulfonimidoyl)benzoic acid). Introduction: The Sulfox...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical properties and synthetic utility of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (commonly known as 4-(S-methylsulfonimidoyl)benzoic acid).

Introduction: The Sulfoximine Renaissance

In the pursuit of optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists continuously seek functional groups that can navigate the complex multidimensional space of drug design. Historically dominated by sulfones and sulfonamides, the landscape has recently shifted toward their mono-aza analogues: sulfoximines [1].

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (CAS: 1934721-92-2) represents a highly versatile, commercially available building block[2]. It combines a reactive carboxylic acid handle with an S-methylsulfoximine moiety, allowing researchers to seamlessly integrate this "rising star" functional group into complex molecular scaffolds[1]. This whitepaper dissects the physicochemical causality, bioisosteric advantages, and synthetic workflows associated with this critical intermediate.

Core Physicochemical Profiling

The unique behavior of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid stems from the tetrahedral, chiral-at-sulfur geometry of the lambda6-sulfanyl group. Unlike planar functional groups, the sp3-hybridized sulfur introduces critical 3D spatial character (Fsp3) that directly impacts solid-state packing and solvation thermodynamics.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound and explains the causality behind their impact on drug developability:

PropertyValueCausality / Impact in Drug Design
Molecular Weight 199.23 g/mol Low MW allows for fragment-based drug design and leaves molecular "real estate" for late-stage functionalization[2].
Topological Polar Surface Area ~ 83 ŲProvides an optimal balance, driving aqueous solubility while maintaining passive membrane permeability[3].
Hydrogen Bond Donors 2 (COOH, NH)The unsubstituted imine (NH) acts as a highly directional vector for kinase hinge-binding or receptor engagement[1].
Hydrogen Bond Acceptors 4 (C=O, OH, S=O, S=N)The highly polarized S=O and S=N bonds provide strong dipole-dipole interactions with water, driving thermodynamic solubility[3].
pKa (Carboxylic Acid) ~ 4.0Fully deprotonated at physiological pH (7.4), enabling straightforward salt formation and formulation.
pKa (Sulfoximine NH) ~ 2.0 - 3.0 (Conjugate Acid)The nitrogen is a very weak base. It remains neutral at pH 7.4, effectively bypassing the phospholipidosis (PLD) toxicity risks commonly associated with basic aliphatic amines[4].
pKa (α-Protons of S-Methyl) ~ 33.0 (in DMSO)The exceptionally high pKa of the alpha-protons confers profound chemical stability against unwanted enolization or degradation under basic conditions[5].

Mechanistic Causality: Why Replace Sulfones?

For decades, sulfones were the default choice for introducing polar vectors. However, the transition to sulfoximines via building blocks like 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is driven by three distinct E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) validated mechanisms:

  • Disruption of Crystal Lattice Energy: Sulfones often suffer from poor aqueous solubility due to strong intermolecular stacking in the solid state. The introduction of the imine nitrogen in the sulfoximine breaks this symmetry, lowering the melting point and crystal lattice energy, which thermodynamically favors dissolution in aqueous media[5].

  • Dual H-Bonding Capability: While sulfones only offer hydrogen bond acceptors, the unsubstituted NH of the sulfoximine acts as both a donor and an acceptor[1]. This dual nature allows for tighter binding affinities in target protein pockets.

  • Metabolic Shielding: The sulfoximine group is highly resistant to oxidative metabolism (unlike sulfides or sulfoxides) and demonstrates lower intrinsic clearance (CLint) in human liver microsomes compared to isosteric sulfonamides[3].

G A 4-[Imino(methyl)oxo-lambda6-sulfanyl] benzoic acid B Unsubstituted (NH) • H-Bond Donor/Acceptor • High Aqueous Solubility A->B Baseline State C N-Alkylation (N-Me) • Removes H-Bond Donor • Increases Lipophilicity A->C Eschweiler-Clarke D N-Cyanation (N-CN) • Electron Withdrawing • Enhances Metabolic Stability A->D BrCN / DMAP

Caption: Physicochemical property tuning via N-functionalization of the sulfoximine moiety.

Synthetic Utility & Self-Validating Protocols

To leverage 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid in drug discovery, robust and self-validating synthetic workflows are required. The following protocols detail the mechanistic causality behind each reagent choice.

Protocol A: Amide Coupling via HATU Activation

Objective: Conjugate the benzoic acid moiety to a primary amine (e.g., a kinase inhibitor scaffold) without degrading the sulfoximine group.

  • Step 1: Activation. Dissolve 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: The para-sulfoximine group is strongly electron-withdrawing, which reduces the nucleophilicity of the carboxylate. HATU is specifically chosen over standard EDC/HOBt because it rapidly forms a highly reactive HOAt ester, overcoming the electronic deactivation and preventing off-target epimerization.

  • Step 2: Coupling. Stir for 15 minutes at room temperature to ensure complete active ester formation, then add the primary amine (1.1 eq). Stir for 2-4 hours.

  • Step 3: Self-Validation (Quality Control). Monitor the reaction via LC-MS.

    • Validation Metric: The disappearance of the starting material mass (m/z 198.0 [M-H]⁻) and the emergence of the product mass confirms successful coupling. The sulfoximine NH remains unreactive under these conditions due to its low nucleophilicity.

  • Step 4: Workup. Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Late-Stage N-Cyanation of the Sulfoximine

Objective: Fine-tune the lipophilicity and lower the basicity of the coupled sulfoximine intermediate by introducing a cyano group at the nitrogen.

  • Step 1: Reagent Assembly. Dissolve the purified intermediate from Protocol A (1.0 eq) in anhydrous DCM. Add 4-Dimethylaminopyridine (DMAP, 2.0 eq).

  • Step 2: Electrophilic Addition. Cool the mixture to 0 °C and dropwise add Cyanogen bromide (BrCN, 1.5 eq).

    • Causality: DMAP acts as both an acid scavenger and a nucleophilic catalyst. It reacts with BrCN to form a highly electrophilic N-cyano-pyridinium intermediate, which efficiently transfers the cyano group to the weakly nucleophilic sulfoximine nitrogen.

  • Step 3: Self-Validation (Quality Control). Analyze via ¹H NMR and LC-MS.

    • Validation Metric: In ¹H NMR, the broad singlet corresponding to the sulfoximine N-H proton (~ 4.0 - 4.5 ppm) will completely disappear. LC-MS will show a mass shift of +25 Da.

Workflow S1 1. Carboxyl Activation HATU, DIPEA, DMF S2 2. Amide Coupling Primary Amine Addition S1->S2 Active HOAt Ester S3 3. In-Process Control LC-MS Validation S2->S3 Amide Formation S4 4. Late-Stage Tuning N-Functionalization S3->S4 Purified Intermediate

Caption: Self-validating synthetic workflow for amide coupling and late-stage N-functionalization.

Conclusion

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is far more than a simple structural linker; it is a strategic tool for molecular optimization. By understanding the causality behind its physicochemical properties—specifically its 3D geometry, dual H-bonding capacity, and tunable nitrogen vector—drug development professionals can systematically overcome developability bottlenecks such as poor solubility, rapid metabolic clearance, and off-target toxicity.

References

  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery ResearchGate URL:[Link]

  • α-Functionalisation of Cyclic Sulfoximines via Lithiation-Trapping White Rose eTheses Online URL:[Link]

  • Focus on Physico‐Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity ResearchGate URL:[Link]

Sources

Exploratory

Synthesis Pathway for 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid: A Technical Guide

Executive Summary & Rationale Sulfoximines have emerged as highly valuable structural motifs in modern drug discovery. Frequently deployed as metabolically stable, three-dimensional bioisosteres for sulfones and sulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Sulfoximines have emerged as highly valuable structural motifs in modern drug discovery. Frequently deployed as metabolically stable, three-dimensional bioisosteres for sulfones and sulfonamides, they offer improved aqueous solubility and unique hydrogen-bonding capabilities. The target compound, 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid (commonly referred to as 4-(S-methylsulfonimidoyl)benzoic acid), serves as a critical building block for synthesizing advanced active pharmaceutical ingredients (APIs).

This whitepaper details a highly efficient, metal-free synthetic pathway for the direct conversion of 4-(methylthio)benzoic acid to its corresponding NH-sulfoximine. By utilizing hypervalent iodine chemistry, this protocol bypasses the hazardous and transition-metal-dependent methods of the past, offering a scalable and chemoselective solution.

Mechanistic Pathway & Strategic Causality

Historically, the imination of sulfides or sulfoxides relied on hazardous reagents such as sodium azide in concentrated sulfuric acid (the Schmidt reaction) or required expensive transition-metal catalysts (e.g., Rhodium or Ruthenium)[1]. These classical methods are poorly suited for late-stage functionalization and often exhibit poor functional group tolerance, particularly toward unprotected polar groups like free carboxylic acids.

To circumvent these limitations, this protocol leverages the modern Bull-Luisi methodology—a direct, metal-free NH/O-transfer utilizing diacetoxyiodobenzene (PhI(OAc)₂) and ammonium carbamate.

Causality of Reagent Selection
  • Ammonium Carbamate (NH₂COONH₄): Acts as a safe, solid surrogate for ammonia gas. In methanol, it undergoes controlled decomposition to release NH₃, preventing violent exotherms and maintaining a steady concentration of the reactive species[2].

  • Electrophilic Nitrogen Generation: The released NH₃ condenses with PhI(OAc)₂ to generate a transient, highly electrophilic iodonitrene species ([PhI=N⁺]).

  • Chemoselectivity: The iodonitrene selectively attacks the highly nucleophilic sulfur atom of the starting sulfide, bypassing the hard oxygen nucleophiles of the free carboxylic acid. Literature confirms that free carboxylic acids (such as those in biotin) are exceptionally well-tolerated under these exact conditions, eliminating the need for tedious esterification and deprotection sequences[3].

G1 Sulfide 4-(Methylthio)benzoic acid (Starting Material) Sulfoximine 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid (Target NH-Sulfoximine) Sulfide->Sulfoximine PhI(OAc)₂ (2.5 eq) NH₂COONH₄ (2.0 eq) MeOH, 25°C, 3 h

Fig 1: Direct metal-free synthesis of the target NH-sulfoximine from 4-(methylthio)benzoic acid.

Sequential N/O-Transfer Mechanism

The transformation occurs via a tandem sequence. The initial electrophilic N-transfer to the sulfide yields a sulfilimine intermediate. Subsequently, a second equivalent of PhI(OAc)₂ (assisted by residual water/methanol) drives the O-transfer, oxidizing the sulfilimine to the thermodynamically stable sulfoximine[3].

G2 NH3 Ammonium Carbamate (NH₃ Release) Iodonitrene Iodonitrene[PhI=N⁺] (Electrophilic N-Source) NH3->Iodonitrene Condensation PIDA1 PhI(OAc)₂ (Oxidant 1) PIDA1->Iodonitrene Condensation Sulfilimine Sulfilimine Intermediate Iodonitrene->Sulfilimine N-Transfer to Sulfur Sulfide 4-(Methylthio)benzoic acid Sulfide->Sulfilimine Nucleophilic Attack Sulfoximine Target NH-Sulfoximine Sulfilimine->Sulfoximine O-Transfer PIDA2 PhI(OAc)₂ + H₂O (Oxidant 2) PIDA2->Sulfoximine Oxidation

Fig 2: Mechanistic pathway highlighting the iodonitrene intermediate and sequential N/O-transfers.

Experimental Protocol: A Self-Validating Workflow

The following protocol describes the direct conversion of 4-(methylthio)benzoic acid to 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid. The procedure is designed as a self-validating system, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity.

Step 1: Reagent Preparation & Loading
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)benzoic acid (1.0 eq, 10.0 mmol, 1.68 g).

  • Suspend the starting material in HPLC-grade Methanol (0.2 M, 50 mL). Causality Check: The use of methanol is critical; it completely solubilizes the ammonium carbamate and acts as a necessary participant in the subsequent O-transfer phase.

  • Add Ammonium carbamate (2.0 eq, 20.0 mmol, 1.56 g) in one portion. Stir for 5 minutes at room temperature (25 °C) to ensure partial dissolution and initial NH₃ liberation.

Step 2: Electrophilic N/O-Transfer Execution
  • Slowly add Diacetoxyiodobenzene (PhI(OAc)₂) (2.5 eq, 25.0 mmol, 8.05 g) portion-wise over 10 minutes. Causality Check: 2.5 equivalents are required—1 eq for N-transfer, 1 eq for O-transfer, and 0.5 eq excess to account for reagent degradation[3].

  • Leave the flask open to the atmosphere or loosely capped. This allows for the safe venting of CO₂ gas generated from the carbamate decomposition.

  • Stir the reaction mixture vigorously at 25 °C for 3 to 4 hours.

Step 3: In-Process Control (IPC) & Self-Validation

At t = 2 hours, sample 50 µL of the reaction mixture, dilute with 1 mL of MeOH, and analyze via LC-MS.

  • Validation Checkpoint 1: Confirm the disappearance of the starting sulfide (m/z 167 [M-H]⁻).

  • Validation Checkpoint 2: Observe the transient sulfilimine intermediate (m/z 184 [M+H]⁺).

  • Validation Checkpoint 3: Confirm the dominant presence of the final sulfoximine product (m/z 200[M+H]⁺). The reaction is complete when the sulfilimine mass is fully consumed.

Step 4: Quenching & Isolation
  • Once LC-MS confirms complete conversion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Triturate the resulting crude residue with cold diethyl ether (3 x 30 mL). This step selectively removes iodobenzene (the lipophilic byproduct of PhI(OAc)₂ reduction) while leaving the polar product behind.

  • Dissolve the remaining solid in a minimal amount of water. Adjust the pH to ~4 using 1M HCl to precipitate the free carboxylic acid.

  • Collect the product via vacuum filtration and dry under high vacuum to afford 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid as a white solid.

Quantitative Data & Optimization Parameters

The table below summarizes the critical optimization parameters evaluated during the development of this direct NH/O-transfer methodology. Deviations from the standard conditions directly impact the chemoselectivity and overall conversion rates.

Parameter VariationReagentsSolventConversionRationale / Observation
Standard Conditions PhI(OAc)₂ (2.5 eq), NH₂COONH₄ (2.0 eq)MeOH>90%Optimal solubility; controlled NH₃ release buffers the system and protects the carboxylic acid.
Solvent Substitution PhI(OAc)₂ (2.5 eq), NH₂COONH₄ (2.0 eq)MeCN<50%Poor solubility of ammonium carbamate limits the reaction rate and iodonitrene formation.
N-Source Substitution PhI(OAc)₂ (2.5 eq), NH₄OAc (2.0 eq)MeOH~85%Viable alternative, but carbamate provides superior buffering capacity via CO₂ evolution.
Oxidant Reduction PhI(OAc)₂ (1.2 eq), NH₂COONH₄ (2.0 eq)MeOH<10%Insufficient oxidant; the reaction stalls entirely at the sulfilimine intermediate stage.

References

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - MDPI. 1

  • Synthesis of aza-S(VI) motifs - Imperial College London.

  • Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC. 2

  • Copper-Catalyzed N−H Functionalizations of NH-Sulfoximines for C−N Bond Formation - RWTH Publications. 3

  • Hypervalent iodine (III) reagents and ammonia as useful combination for highly chemoselective N-transfer to low - Arkivoc.

Sources

Foundational

4-(S-Methylsulfonimidoyl)benzoic acid (CAS 1934721-92-2): A Strategic Bioisosteric Building Block in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the exhaustion of traditional chemical space has necessitated the adoption of novel functional groups to overcome pharmacokinetic bottlenecks. 4-(S-Methylsulfonimidoyl)be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the exhaustion of traditional chemical space has necessitated the adoption of novel functional groups to overcome pharmacokinetic bottlenecks. 4-(S-Methylsulfonimidoyl)benzoic acid (CAS 1934721-92-2) has emerged as a premier bifunctional building block. By offering a carboxylic acid for structural anchoring and a sulfoximine moiety for physicochemical tuning, this compound enables the seamless bioisosteric replacement of sulfones and sulfonamides.

As a Senior Application Scientist, I approach the integration of this molecule not merely as a synthetic substitution, but as a strategic maneuver in multidimensional property optimization. This whitepaper provides an in-depth technical analysis of its structural dynamics, mechanistic advantages, and field-proven synthetic protocols.

Physicochemical Profiling & Structural Dynamics

At the core of this molecule is the S(VI) sulfoximine group, characterized by a stereogenic sulfur atom and a tetrahedral geometry. Unlike traditional sulfones, which possess two oxygen atoms acting solely as hydrogen-bond acceptors, the sulfoximine replaces one oxygen with an imino (=NH) group.

This seemingly minor structural perturbation fundamentally alters the molecule's interaction profile, introducing a hydrogen-bond donor while retaining strong acceptor capabilities.

Table 1: Key Physicochemical and Identification Parameters
PropertyValue
Chemical Name 4-(S-Methylsulfonimidoyl)benzoic acid
CAS Number 1934721-92-2
Molecular Formula C₈H₉NO₃S
Molecular Weight 199.23 g/mol
Physical Form Solid (Store at room temperature)
Purity ≥98%
SMILES O=C(C1=CC=C(S(=O)(C)=N)C=C1)O
InChIKey IGQZVIURVIUICR-UHFFFAOYSA-N

Data sourced from standardized chemical inventories[1].

Mechanistic Rationale: The Bioisosteric Advantage

When lead compounds suffer from poor pharmacokinetic profiles, scaffold hopping from sulfones to sulfoximines is a highly effective rescue strategy. The causality behind this advantage is threefold:

  • Lipophilicity Reduction: The introduction of the NH group significantly lowers the partition coefficient (logD). This reduction in lipophilicity directly translates to enhanced aqueous solubility[2], a critical parameter for oral bioavailability and formulation.

  • Metabolic Stability: The robust nature of the highly oxidized S(VI) center renders sulfoximines highly resistant to oxidative degradation by cytochrome P450 enzymes, offering superior metabolic stability compared to lower-oxidation-state sulfur analogs[3].

  • Vector Expansion: The free NH group acts as a versatile vector for late-stage functionalization. It allows for orthogonal N-alkylation or N-arylation, enabling medicinal chemists to probe adjacent steric and electronic space without redesigning the entire molecular scaffold[4].

Synthetic Utility & Experimental Workflows

The dual functionality of 4-(S-Methylsulfonimidoyl)benzoic acid requires careful chemoselective handling. The carboxylic acid is primed for amide coupling, while the sulfoximine NH, though a weaker nucleophile than primary aliphatic amines, can undergo competitive bis-acylation under aggressive conditions.

Protocol: Chemoselective HATU-Mediated Amide Coupling

This self-validating protocol is designed to maximize C-terminus coupling while suppressing unwanted N-acylation at the sulfoximine.

Rationale: Pre-activation of the carboxylic acid with HATU forms a highly reactive 7-azabenzotriazole active ester. By strictly controlling stoichiometry and avoiding prolonged exposure to excess acylating agents, chemoselectivity is maintained.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 4-(S-Methylsulfonimidoyl)benzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 15 minutes. Causality: This pre-activation ensures complete formation of the active ester before the amine is introduced, preventing amine degradation or competitive side reactions.

  • Coupling: Add the target primary or secondary amine (1.05 eq) dropwise to the activated mixture.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor the reaction via LC-MS. The target mass should correspond to the mono-amide.

  • Troubleshooting (Self-Validation System): If LC-MS indicates the presence of a bis-acylated byproduct (acylation at both the target amine and the sulfoximine NH), do not discard the batch. The N-acyl sulfoximine bond is significantly more labile than a standard carbon-amide bond. Subject the crude mixture to selective base-mediated hydrolysis (e.g., mild LiOH in THF/H₂O) to quantitatively revert the byproduct back to the desired free sulfoximine[5].

  • Workup: Quench the reaction with water, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

Signaling Pathways & Application Context

In targeted therapeutics, such as kinase inhibitors or PROTACs, the spatial orientation of the molecule is critical. The bioisosteric replacement workflow allows for the retention of the primary binding pharmacophore while optimizing the solvent-exposed regions to tune target affinity and solubility.

G cluster_0 Traditional Pharmacophore cluster_1 Bioisosteric Replacement cluster_2 Orthogonal Diversification N1 Sulfone / Sulfonamide • High Lipophilicity (logD) • Limited Functional Vectors N2 4-(S-Methylsulfonimidoyl)benzoic acid CAS: 1934721-92-2 N1->N2 Scaffold Hopping N3 C-Terminus: Amide Coupling N2->N3 Step 1 N4 S-Terminus (NH): N-Alkylation / Arylation N2->N4 Step 2 N5 Optimized Lead Compound • Improved Aqueous Solubility • Tuned Target Affinity N3->N5 Target Binding N4->N5 Property Tuning

Fig 1. Bioisosteric replacement workflow utilizing 4-(S-Methylsulfonimidoyl)benzoic acid.

Safety, Handling & Regulatory Compliance

When scaling up syntheses involving 4-(S-Methylsulfonimidoyl)benzoic acid, strict adherence to safety protocols is mandatory.

Table 2: GHS Hazard Classifications
Hazard ClassCategoryH-CodeDescription
Acute Toxicity 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled
Skin Irritation 2H315Causes skin irritation
Eye Irritation 2AH319Causes serious eye irritation
STOT SE 3H336May cause drowsiness or dizziness

Standard laboratory personal protective equipment (PPE)—including nitrile gloves, safety goggles, and operations within a certified fume hood—is required to mitigate risks associated with acute toxicity and skin and eye irritation[6].

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Exploratory

The Imino(methyl)oxo-lambda6-sulfanyl Group: A Transformative Bioisostere in Modern Medicinal Chemistry

Executive Summary The imino(methyl)oxo-lambda6-sulfanyl group—commonly referred to in medicinal chemistry as the S-methyl sulfoximine moiety[-S(=O)(=NH)CH3]—has transitioned from an obscure, synthetically challenging fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imino(methyl)oxo-lambda6-sulfanyl group—commonly referred to in medicinal chemistry as the S-methyl sulfoximine moiety[-S(=O)(=NH)CH3]—has transitioned from an obscure, synthetically challenging functional group to a highly privileged scaffold in modern drug discovery. As a Senior Application Scientist, I have observed firsthand how the strategic integration of this group resolves critical lead optimization bottlenecks. This whitepaper dissects the physicochemical causality behind its success, provides quantitative case studies of its impact, and outlines a self-validating, scalable synthetic protocol for its incorporation.

The Mechanistic Rationale: Sulfoximines as Privileged Bioisosteres

In traditional drug design, the methyl sulfone [-S(=O)₂CH₃] and primary sulfonamide [-SO₂NH₂] groups are ubiquitous structural motifs. However, their high symmetry and strong dipole moments often result in tightly packed, highly stable crystal lattices, which directly causes poor aqueous solubility. Furthermore, their high lipophilicity can drive promiscuous off-target binding, leading to liabilities such as hERG channel inhibition or Cytochrome P450 (CYP) time-dependent inhibition (TDI).

The bioisosteric replacement of a sulfone with an S-methyl sulfoximine introduces profound, mechanistically driven physicochemical shifts 1:

  • Chirality and Vectorality: Substituting one oxygen atom for an imine (NH) nitrogen breaks the symmetry of the sulfur center, creating a stereogenic axis. This chirality allows for highly specific, vector-driven interactions with the target protein's binding pocket, often improving target residence time.

  • Hydrogen Bonding Dynamics: Unlike sulfone oxygens, which function strictly as hydrogen bond acceptors, the sulfoximine NH acts as both a potent hydrogen bond donor and acceptor. This dual capacity improves solvation in aqueous environments.

  • Lipophilicity Reduction: The introduction of the NH group significantly lowers the partition coefficient (logD). This reduction in lipophilicity directly correlates with disrupted crystal packing, improved aqueous solubility, and reduced off-target metabolic interactions 2.

Pathway A Sulfone/Sulfonamide Lead B High logD & Symmetry Poor Solvation A->B exhibits C S-Methyl Sulfoximine Bioisostere B->C resolved by D Chiral Center Introduced NH H-Bond Donor Added C->D mechanism E Optimized Drug Candidate (e.g., Ceralasertib) D->E yields

Mechanistic logic of physicochemical optimization via sulfoximine integration.

Quantitative Impact: Case Studies in Lead Optimization

The causality of these physicochemical shifts is best illustrated by the development of Ceralasertib (AZD6738) , a potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor 3. The predecessor molecule, AZ20, contained a methyl sulfone group that drove centrosymmetric solid-state contacts, resulting in poor solubility and severe CYP3A4 TDI. By replacing the sulfone with an S-methyl sulfoximine, the development team successfully disrupted the crystal packing and lowered lipophilicity, yielding Ceralasertib 4.

Table 1: Physicochemical Comparison of AZ20 and Ceralasertib
ParameterAZ20 (Methyl Sulfone Lead)Ceralasertib (S-Methyl Sulfoximine)Impact of Bioisosteric Shift
ATR IC₅₀ (Cellular) 61 nM74 nMMaintained target potency
Aqueous Solubility (pH 7.4) 10 μM661 μM>60-fold improvement
Lipophilicity (logD pH 7.4) 2.51.9Significantly reduced lipophilicity
Melting Point 204 °C222 °CSimilar crystal lattice energy
CYP3A4 TDI High RiskNoneEliminated metabolic liability

Similarly, the development of the pan-CDK inhibitor Roniciclib demonstrated that replacing a primary sulfonamide with a sulfoximine drastically enhances both solubility and intestinal permeability, proving the broad applicability of this functional group.

Table 2: Pharmacokinetic Enhancement in CDK Inhibitors
ParameterZK 304709 (Sulfonamide Precursor)Roniciclib (Sulfoximine Candidate)
Aqueous Solubility (pH 7.4) 8 mg/L182 mg/L
Caco-2 Permeability (Papp A-B) 56 nm/s79 nm/s

Experimental Methodology: Metal-Free Synthesis Protocol

Historically, synthesizing S-methyl sulfoximines required hazardous reagents like hydrazoic acid or expensive rhodium catalysts. Modern medicinal chemistry relies on safe, scalable, metal-free imination protocols. The following self-validating workflow details the conversion of a methyl sulfoxide to an S-methyl sulfoximine using ammonium carbamate as an ammonia surrogate.

Protocol Step1 Step 1: Preparation Dissolve Sulfoxide in MeOH Stabilizes hypervalent iodine Step2 Step 2: Reagent Addition Add NH4CO2NH2 & PhI(OAc)2 In situ NH3 generation Step1->Step2 Step3 Step 3: Reaction Stir 12h at 25°C Metal-free imination Step2->Step3 Step4 Step 4: Workup Aqueous extraction (EtOAc/H2O) Removes iodobenzene byproducts Step3->Step4 Step5 Step 5: Isolation Flash Chromatography Yields pure S-methyl sulfoximine Step4->Step5

Step-by-step experimental workflow for metal-free sulfoximine synthesis.

Step-by-Step Protocol: Metal-Free Imination of Methyl Sulfoxides
  • Step 1: Reagent Preparation & Solvation

    • Action: In a round-bottom flask, dissolve 1.0 equivalent of the target methyl sulfoxide in anhydrous methanol (0.2 M concentration).

    • Causality: Methanol is critical as it acts not only as a solvent but also stabilizes the hypervalent iodine intermediate formed in subsequent steps, preventing premature decomposition.

  • Step 2: In Situ Ammonia Generation

    • Action: Add 2.0 equivalents of ammonium carbamate (NH₄CO₂NH₂) to the stirring solution.

    • Causality: Ammonium carbamate safely and slowly decomposes in solution to release ammonia (NH₃) and CO₂, preventing the toxicity, exothermicity, and handling issues associated with ammonia gas or azides.

  • Step 3: Oxidative Imination

    • Action: Slowly add 1.5 equivalents of (diacetoxyiodo)benzene [PhI(OAc)₂] in portions over 10 minutes. Stir the reaction mixture at 25°C for 12 hours.

    • Causality: PhI(OAc)₂ oxidizes the in situ generated ammonia, facilitating the nucleophilic attack of the nitrogen onto the electrophilic sulfur center of the sulfoxide.

  • Step 4: Self-Validating Quality Control (In-Process)

    • Action: Monitor the reaction via LC-MS.

    • Validation Metric: The reaction is deemed complete and successful when the sulfoxide peak is fully consumed, replaced by a new peak exhibiting a precise mass shift of +15 Da (representing the addition of NH minus H).

  • Step 5: Workup and Isolation

    • Action: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between ethyl acetate (EtOAc) and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Causality: The aqueous wash efficiently removes unreacted ammonium salts and acetic acid byproducts, while the iodobenzene byproduct remains in the organic phase to be separated later.

  • Step 6: Purification

    • Action: Purify the crude product via silica gel flash chromatography using a gradient of Dichloromethane/Methanol (95:5).

References

  • Title: Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective Source: ChemRxiv URL: [Link]

  • Title: Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Ceralasertib, AZD 6738 Source: New Drug Approvals URL: [Link]

  • Title: Development and Scale-Up of an Improved Manufacturing Route to the ATR Inhibitor Ceralasertib Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Foundational

The Advent of Sulfoximine-Substituted Scaffolds: A New Paradigm in Drug Discovery Forged from Benzoic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of novel chemical matter with optimized pharmacological profiles is a cornerstone of modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical matter with optimized pharmacological profiles is a cornerstone of modern drug discovery. Historically, functional groups like sulfones and sulfonamides have been mainstays in the medicinal chemist's toolbox. However, the monoaza analogues of sulfones, known as sulfoximines, have emerged from relative obscurity to become a star functional group for tackling complex drug design challenges.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and application of sulfoximine-containing scaffolds, with a particular focus on a transformative synthetic strategy: the direct formation of N-arylated sulfoximines from abundant and versatile benzoic acids. We will explore the fundamental physicochemical properties of the sulfoximine moiety, detail the innovative photo-induced decarboxylative coupling methodology, and present field-proven case studies where the strategic implementation of a sulfoximine was pivotal in advancing clinical candidates.

Chapter 1: The Sulfoximine Moiety - A Primer for the Drug Hunter

First synthesized in 1949, the sulfoximine functional group remained largely on the periphery of medicinal chemistry for over half a century.[3] Its recent surge in popularity is a direct result of a deeper understanding of its unique properties, which offer elegant solutions to common drug development hurdles.[4][5]

Physicochemical and Structural Properties

The sulfoximine group is isoelectronic with the common sulfone motif but features a nitrogen atom that introduces asymmetry and a host of valuable characteristics.[2]

  • Structure and Chirality: Sulfoximines possess a stable, tetrahedral sulfur center. If the two carbon substituents are different, the sulfur atom becomes a stereocenter, offering a three-dimensional architecture for probing protein binding pockets.[6]

  • Hydrogen Bonding: Unsubstituted (NH) sulfoximines are unique in that they possess both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the oxygen and nitrogen atoms). This dual character can foster critical interactions with biological targets.[2]

  • Polarity and Solubility: The sulfoximine is a comparatively polar and weakly basic functional group, which often leads to enhanced aqueous solubility compared to its sulfone and sulfonamide counterparts—a critical parameter for improving oral bioavailability.[2][6]

  • Modulation Vector: The nitrogen atom serves as an additional point for substitution (R³ in the diagram below). This "N-handle" allows for the fine-tuning of physicochemical properties (e.g., pKa, logP) or for the attachment of linkers for novel modalities like PROTACs, without altering the core scaffold.[4][5]

Caption: Structural comparison of sulfones, sulfonamides, and sulfoximines.

Comparative Property Analysis

The decision to incorporate a sulfoximine is often driven by the need to overcome specific liabilities associated with more traditional isosteres.

PropertySulfone (R-SO₂-R')Sulfonamide (R-SO₂-NR'₂)NH-Sulfoximine (R-S(O)(NH)-R')Causality & Field Insight
H-Bonding 2x Acceptor2x Acceptor1x Donor, 2x AcceptorThe dual donor/acceptor nature of NH-sulfoximines provides unique interaction patterns and can significantly improve solubility.[2]
Acidity/Basicity NeutralWeakly Acidic (NH)Weakly Basic (N)The weak basicity can be advantageous for salt formation and pharmacokinetic profiles.[7]
Aqueous Solubility Generally LowVariableOften ImprovedThe increased polarity and H-bonding capacity frequently enhance solubility, aiding oral absorption.[6]
Metabolic Stability HighVariable (N-dealkylation)Generally HighSulfoximines are robust functional groups, often resistant to common metabolic pathways.[6]
Structural Vector NoneN-SubstituentsN-Substituent The nitrogen provides a synthetically tractable handle for property modulation or conjugation, a key advantage over sulfones.[5]

Chapter 2: A Modern Synthetic Blueprint: Aryl Sulfoximines from Benzoic Acids

The synthesis of N-arylated sulfoximines has traditionally relied on cross-coupling reactions using pre-functionalized aryl (pseudo)halides or boronic acids.[8][9] A groundbreaking development has been the use of abundant benzoic acids as the aryl source via a decarboxylative coupling, effectively using the carboxyl group as a traceless, activating handle.[3][10][11]

Mechanism: Photo-Induced Ligand-to-Copper Charge Transfer (LMCT)

This transformation is enabled by a photo-induced ligand-to-copper charge transfer (LMCT) process. The causality behind this choice of methodology is its mildness and functional group tolerance, avoiding the harsh conditions of traditional thermal decarboxylation which often require electron-deficient, ortho-substituted substrates.[3][10]

The Catalytic Cycle Proceeds as Follows:

  • Complex Formation: A copper(II) salt coordinates with the deprotonated benzoic acid to form a photoactive copper(II) carboxylate complex.

  • LMCT & Decarboxylation: Upon irradiation with visible light, an electron is transferred from the carboxylate ligand to the copper(II) center (LMCT). This process generates a copper(I) species and a carboxyl radical, which rapidly undergoes decarboxylation to form a highly reactive aryl radical.

  • Radical Capture & Oxidative Addition: The aryl radical is captured by the copper(I) complex, which also coordinates the NH-sulfoximine, to generate a putative Cu(III)-Aryl intermediate.

  • Reductive Elimination: This high-valent copper species undergoes C-N reductive elimination, forming the desired N-arylated sulfoximine product and regenerating a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.

Caption: Catalytic cycle for decarboxylative sulfoximination via copper-LMCT.

Experimental Protocol: General Procedure for Decarboxylative Sulfoximination

This protocol is a self-validating system, grounded in published literature, designed for reproducibility.[3][10]

Materials:

  • Benzoic acid derivative (1.0 equiv)

  • NH-Sulfoximine (2.0 equiv)

  • Copper(II) Triflate (Cu(OTf)₂) (1.5 equiv)

  • 4,4'-dimethoxy-2,2'-bipyridine (dMeObpy) (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,2-dichloroethane (DCE)

  • Inert atmosphere (Argon or Nitrogen)

  • Visible light source (e.g., 40W Kessil blue LED lamp)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the benzoic acid (0.2 mmol, 1.0 equiv), NH-sulfoximine (0.4 mmol, 2.0 equiv), Cu(OTf)₂ (0.3 mmol, 1.5 equiv), dMeObpy (0.3 mmol, 1.5 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed DCE (2.0 mL) to the tube.

  • Irradiation: Seal the tube and place it approximately 5-10 cm from the blue LED lamp. Ensure the reaction is stirred vigorously. Maintain the reaction temperature near room temperature (a small fan can be used for cooling).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-arylated sulfoximine.

Chapter 3: Field-Proven Applications in Drug Discovery

The true value of a functional group is demonstrated through its successful application in solving real-world drug discovery problems. The sulfoximine moiety has been instrumental in the optimization of several clinical candidates.

Case Study: Atuveciclib - Enhancing Solubility and Bioavailability
  • The Challenge: Scientists at Bayer identified a potent sulfonamide-containing CDK9 inhibitor, BAY-958. However, it suffered from poor aqueous solubility, low cell permeability, and high efflux, resulting in low oral bioavailability.[12]

  • The Sulfoximine Solution: A bioisosteric replacement of the sulfonamide with an NH-sulfoximine was explored. This single, strategic change was designed to increase polarity and introduce favorable hydrogen bonding characteristics.

  • The Outcome: The resulting compound, atuveciclib , retained high potency and selectivity but exhibited a dramatic improvement in its drug-like properties. This case validates the use of the sulfoximine moiety to directly address ADME liabilities.[12]

CompoundMoietyCDK9 IC₅₀ (nM)Aqueous Solubility (mg/L)Permeability (Papp A→B, nm/s)Bioavailability (rat, %)
BAY-958 Sulfonamide13112210%
Atuveciclib Sulfoximine13479 35 54%
Case Study: Ceralasertib - Disrupting Crystal Packing
  • The Challenge: AstraZeneca's sulfone-containing ATR inhibitor, AZ20, was a potent tool compound but was unsuitable for clinical development due to extremely low aqueous solubility. X-ray crystallography revealed that strong, centrosymmetric contacts between the sulfone groups were responsible for a highly stable crystal lattice, which in turn suppressed solubility.[13]

  • The Sulfoximine Solution: The key insight was that replacing the symmetric sulfone with an asymmetric NH-sulfoximine would disrupt this unfavorable crystal packing. The introduction of the NH group breaks the symmetry and introduces new, more favorable intermolecular interactions.

  • The Outcome: The sulfoximine analogue, ceralasertib , maintained potent ATR inhibition while demonstrating a greater than 60-fold increase in aqueous solubility, enabling its advancement into clinical trials.[13][14]

Chapter 4: Emerging Frontiers and Future Outlook

The application of sulfoximines continues to expand beyond simple bioisosteric replacement. The unique N-handle is proving to be a powerful gateway to novel therapeutic modalities.

A Ligation Handle for Complex Modalities: PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The sulfoximine nitrogen is an ideal attachment point for the linker component of a PROTAC. For example, the sulfoximine NH group of atuveciclib, which points out towards the solvent-exposed region of the CDK9 ATP binding pocket, was used to attach a linker and an E3 ligase ligand, successfully converting the inhibitor into a potent CDK9 degrader.[5]

Caption: The sulfoximine N-handle as a key conjugation point in PROTAC design.

Conclusion

The sulfoximine moiety, particularly when installed on an aromatic core derived from a benzoic acid precursor, represents a powerful and versatile tool for the modern medicinal chemist. The development of mild, photo-induced decarboxylative methods has made these valuable scaffolds more accessible than ever.[3][10] Through strategic deployment as a bioisostere for sulfones and sulfonamides, the sulfoximine functional group has proven its ability to resolve critical issues in drug development, including poor solubility, off-target activity, and low bioavailability.[1][6] As drug discovery ventures into more complex modalities like targeted protein degradation, the unique structural and chemical properties of sulfoximines ensure they will remain at the forefront of innovation, enabling the design of the next generation of therapeutics.

References

  • Xu, P., Su, W., & Ritter, T. (2022). Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. Chemical Science, 13(45), 13611–13616. [Link]

  • Xu, P., Su, W., & Ritter, T. (2022). Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. PMC. [Link]

  • Lücking, U. (2019). Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers, 6(8), 1104-1112. [Link]

  • Jia, X., & Jiao, N. (2010). Copper-Catalyzed Amidation of Propiolic Acids with N-Nucleophiles: A New and Efficient Way to Ynamides. Organic Letters, 12(11), 2642–2645. [Link]

  • Priebbenow, D. L., Becker, P., & Bolm, C. (2013). Copper-Catalyzed Oxidative Decarboxylative Couplings of Sulfoximines and Aryl Propiolic Acids. Organic Letters, 15(24), 6155–6157. [Link]

  • Moessner, C., & Bolm, C. (2005). Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. The Journal of Organic Chemistry, 70(18), 7281–7287. [Link]

  • Lücking, U. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Macmillan Group. (2023). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Macmillan Group Princeton University. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169–175. [Link]

  • Drug Hunter. (2025). The Sulfoximine Group: A Rising Star in Medicinal Chemistry. drughunter.com. [Link]

  • Zhao, C., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885. [Link]

  • Boezio, A. A., et al. (2018). Sulfoximines as potent RORγ inverse agonists. Bioorganic & Medicinal Chemistry Letters, 28(8), 1438–1442. [Link]

  • ResearchGate. (n.d.). (a) Application of sulfoximines in drug design and examples of biologically active fluorinated sulfoximines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. ResearchGate. [Link]

  • Lücking, U. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Sulfoximines: Structures, Properties and Synthetic Applications. ResearchGate. [Link]

  • Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Rutjes, F., et al. (2018). Polycyclic Sulfoximines as New Scaffolds for Drug Discovery. ACS Combinatorial Science, 20(5), 309-316. [Link]

  • Maruyama, T., et al. (2006). Further optimization of sulfonamide analogs as EP1 receptor antagonists: synthesis and evaluation of bioisosteres for the carboxylic acid group. Bioorganic & Medicinal Chemistry, 14(21), 7240-7254. [Link]

  • Gnamm, C., & Lücking, U. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(18), 10192–10227. [Link]

  • Lücking, U. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]

  • Xu, P., Su, W., & Ritter, T. (2022). Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. Chemical Science. [Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic Acid: A Strategic Guide for Drug Discovery

Executive Summary The paradigm of modern medicinal chemistry is shifting away from flat, highly lipophilic molecules toward sp3 -rich, polar motifs that offer superior physicochemical properties. At the forefront of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry is shifting away from flat, highly lipophilic molecules toward sp3 -rich, polar motifs that offer superior physicochemical properties. At the forefront of this shift is the sulfoximine functional group. Specifically, 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (CAS 1934721-92-2), also known as 4-(S-methylsulfonimidoyl)benzoic acid, has emerged as a highly versatile, bifunctional building block.

By combining a carboxylic acid handle for straightforward amide coupling with a stable sulfoximine moiety, this compound provides drug developers with a strategic vector to enhance the thermodynamic solubility, lower the lipophilicity (logD), and improve the metabolic stability of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this molecule, detailing the causality behind its physicochemical behavior and providing field-proven, self-validating experimental protocols for its evaluation.

Structural Causality: Why Sulfoximines Exhibit Superior Stability

Understanding the thermodynamic stability of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid requires an analysis of its unique electronic and steric microenvironment ()[1].

Thermodynamic Solubility vs. Crystal Lattice Energy

Thermodynamic solubility is the maximum concentration of a compound in a solvent when the solution is in perfect equilibrium with the solid, crystalline phase. Unlike kinetic solubility—which often artificially inflates values due to pre-dissolution in DMSO—thermodynamic solubility is heavily dictated by the crystal lattice energy.

Symmetric sulfones often pack tightly into crystal lattices, resulting in high melting points and poor aqueous solubility. In contrast, the NH-sulfoximine group in 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is asymmetric and possesses an unsubstituted nitrogen atom that acts as both a hydrogen-bond donor and acceptor ()[2]. This dual capacity disrupts planar, highly symmetric crystal packing. Consequently, the lattice energy is lowered, facilitating favorable solvation thermodynamics and higher aqueous equilibrium concentrations.

Metabolic Stability and CYP450 Shielding

From a pharmacokinetic perspective, the lambda-6 sulfur atom is highly oxidized yet chemically inert under physiological conditions. The steric bulk of the methyl group and the unique electronic distribution of the S=N bond shield the molecule from rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. When amines or sulfones are bioisosterically replaced with sulfoximines, the predicted blood clearance ( CLb​ ) typically decreases, extending the compound's half-life ()[3].

LogicTree Core 4-[Imino(methyl)oxo-lambda6-sulfanyl] benzoic acid Thermo Thermodynamic Stability Core->Thermo Metabolic Metabolic Stability Core->Metabolic Lattice Crystal Lattice Disruption (NH H-bond Donor/Acceptor) Thermo->Lattice Steric Steric & Electronic Shielding Around Lambda-6 Sulfur Metabolic->Steric Aqueous High Aqueous Solubility (Equilibrium State) Lattice->Aqueous CYP Low CYP450 Liability (Reduced Hepatic Clearance) Steric->CYP

Figure 1: Causal logic tree linking the sulfoximine structural features to thermodynamic and metabolic stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid and its derivatives must rely on self-validating assay systems.

Protocol 1: Thermodynamic Solubility Assessment (Equilibrium Shake-Flask Method)

This method determines the true equilibrium solubility of the crystalline compound ()[4].

Causality & Validation: The 24-hour incubation ensures the crystal lattice has fully equilibrated with the solvent. To make this system self-validating, sampling is performed at both 24h and 48h; a concentration delta of <5% confirms equilibrium. Furthermore, the residual solid is analyzed via Powder X-Ray Diffraction (PXRD) to ensure no polymorphic transformation or hydrate formation occurred during incubation.

  • Solid Dispensing: Accurately weigh 2.0 mg of crystalline 4-(S-methylsulfonimidoyl)benzoic acid powder into a 4-mL glass vial. Do not use DMSO pre-stocks.

  • Buffer Addition: Add 1.0 mL of aqueous phosphate buffer (pH 6.5) to mimic the physiological pH of the human small intestine.

  • Equilibration: Cap the vial and place it in a thermomixer. Shake at 800 rpm at a constant 25°C for 24 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved crystalline fraction.

  • Quantification: Carefully extract the supernatant and quantify the dissolved compound using HPLC-UV/MS against a standard calibration curve prepared in the same buffer matrix.

Workflow Step1 Solid Compound (2 mg Powder) Step2 Add 1 mL Buffer (pH 6.5) Step1->Step2 Step3 Equilibration (24h, 25°C, 800 rpm) Step2->Step3 Step4 Centrifugation (Phase Separation) Step3->Step4 Step5 HPLC-UV/MS Quantification Step4->Step5

Figure 2: Experimental workflow for determining thermodynamic solubility via the equilibrium shake-flask method.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

To predict the in vivo clearance ( CLb​ ) of APIs incorporating the 4-(S-methylsulfonimidoyl)benzoic acid motif, microsomal stability assays are employed.

Causality & Validation: The assay is validated by running concurrent positive controls: Verapamil (high clearance) and Warfarin (low clearance). If the controls fall outside historical bounds, the assay is rejected, ensuring trustworthiness.

  • Preparation: Prepare a 1 mM stock of the test compound in 50% acetonitrile/water. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with pooled Human Liver Microsomes (hLMs) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the half-life of compound depletion.

Quantitative Data Presentation: Comparative Stability Metrics

The incorporation of the sulfoximine motif drastically alters the pharmacokinetic profile of parent drugs. Table 1 summarizes the impact of substituting traditional functional groups (like piperazines or piperidines) with sulfoximine analogs, demonstrating the robust metabolic stability ( CLb​ ) imparted by this functional group ()[3].

Table 1: Physicochemical and Metabolic Stability Comparison of Parent Drugs vs. Sulfoximine Analogs

Parent CompoundOriginal MotifAqueous Solubility (pH 6.5)Predicted CLb​ (L/h/kg)Sulfoximine AnalogAqueous Solubility (pH 6.5)Predicted CLb​ (L/h/kg)
AT7519 Piperidine1524 mg/L1.7 (Moderate)Analog 15 52 mg/L0.06 (Low)
Ribociclib Piperazine334 mg/L2.3 (Moderate)Analog 26 22 mg/L1.1 (Low)
Palbociclib Piperazine34 mg/L1.3 (Low)Analog 23 30 mg/L1.1 (Low)
Imatinib Piperazine112 mg/L2.3 (Moderate)Analog 8 54 mg/L1.9 (Moderate)

Data Interpretation: While the absolute thermodynamic solubility may fluctuate depending on the specific molecular context and crystal packing of the analog, the metabolic stability (indicated by lower CLb​ values) consistently improves or remains highly favorable when the sulfoximine motif is introduced. For the isolated 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid building block, the inherent polarity and H-bonding capacity ensure a highly favorable thermodynamic starting point for API synthesis.

References

  • Frings, M., Bolm, C., Blum, A., & Gnamm, C. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry.[Link]

  • Lücking, U., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem.[Link]

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition.[Link]

  • Lücking, U., et al. (2021). Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer. Journal of Medicinal Chemistry.[Link]

  • NextSDS. (2025). 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid — Chemical Substance Information. NextSDS Substance Database. [Link]

Sources

Foundational

Stereochemical Resolution and Asymmetric Synthesis of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic Acid Enantiomers

Executive Summary Sulfoximines have transitioned from niche chemical curiosities to highly privileged bioisosteres in modern medicinal chemistry and agrochemical development. The compound 4-[imino(methyl)oxo-lambda6-sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfoximines have transitioned from niche chemical curiosities to highly privileged bioisosteres in modern medicinal chemistry and agrochemical development. The compound 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (CAS 1934721-92-2) represents a versatile, configurationally stable chiral building block. Because biological targets are inherently chiral, the (R)- and (S)-enantiomers of sulfoximine derivatives often exhibit profoundly different pharmacological profiles and binding interactions[1].

This technical guide details the structural dynamics, asymmetric synthesis workflows, and chromatographic resolution protocols required to isolate, validate, and utilize the enantiomers of this critical intermediate.

Structural and Stereochemical Fundamentals

The λ6 -sulfanyl group in 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid features a hexavalent, tetracoordinate sulfur atom. The central sulfur is bonded to four distinct substituents:

  • A methyl group (–CH₃)

  • A 4-carboxyphenyl group (–C₆H₄COOH)

  • An oxo ligand (=O)

  • An imino ligand (=NH)

Because it possesses four different substituents in a tetrahedral geometry, the sulfur atom is stereogenic. Unlike sulfoxides, which can undergo pyramidal inversion at elevated temperatures, sulfoximines are highly configurationally stable[1]. This stability prevents in vivo racemization, making them excellent candidates for drug development. The benzoic acid moiety further serves as a critical synthetic handle for downstream functionalization (e.g., amide coupling to generate kinase inhibitors).

Strategic Pathways to Enantiopurity

Achieving high enantiomeric excess (ee) for sulfoximines can be accomplished via two primary paradigms: asymmetric synthesis from chiral precursors or chiral chromatographic resolution of a racemic mixture.

SynthesisLogic Start Prochiral Sulfide or Racemic Mix Asym Asymmetric Oxidation/Alkylation Start->Asym Catalyst Res Chiral HPLC Resolution Start->Res CSP Column EnantR (R)-Enantiomer >99% ee Asym->EnantR EnantS (S)-Enantiomer >99% ee Asym->EnantS Res->EnantR Res->EnantS

Fig 1: Strategic pathways for accessing pure sulfoximine enantiomers.

Asymmetric Synthesis via Stereoretentive S-Alkylation

While traditional methods rely on the stereospecific nitrene transfer to enantiopure sulfoxides, modern approaches utilize the sulfur-selective alkylation of readily accessible chiral sulfinamides or sulfenamides[2][3].

Causality in Experimental Design: Alkylation of sulfinamides is notoriously difficult to control because the reaction typically proceeds at the more nucleophilic nitrogen or oxygen atoms. By utilizing specific rhodium catalysts or diaryliodonium salts, researchers can selectively direct the reaction to the sulfur atom[1][2]. The use of sterically hindered amines and polar aprotic solvents (such as DMSO) is critical to suppress N-alkylation and promote S-alkylation, ensuring the stereochemical integrity of the sulfur center is perfectly maintained[2].

Step-by-Step Methodology: Stereoretentive Synthesis

  • Precursor Preparation: Dissolve the enantioenriched sulfinamide precursor (0.1 mmol) in 0.6 mL of dimethoxyethane (DME)[3].

  • Catalyst Addition: Introduce a chiral rhodium catalyst (loadings as low as 0.1 mol % are sufficient)[1].

  • Reagent Introduction: Add the alkylating agent (e.g., a diazo compound) dropwise under an inert argon atmosphere.

  • Thermal Control: Maintain the reaction strictly at 0 °C for 5 hours. Reasoning: Lower temperatures prevent thermal degradation of the catalyst and maximize the enantiomeric ratio (er) at the newly generated chiral sulfur center[1].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash column chromatography.

  • Self-Validation Step: Isolate an aliquot post-reaction and analyze via chiral HPLC against a racemic standard. The absence of the antipode peak validates the stereoretentive nature of the S-alkylation.

Chromatographic Enantioseparation (Chiral HPLC)

When racemic 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is synthesized, chiral high-performance liquid chromatography (HPLC) is the gold standard for resolution[4].

HPLCWorkflow Prep Sample Prep: Dissolve in Mobile Phase Screen Screen CSPs: OJ-H, AD-H, AS-H Prep->Screen Opt Optimize Modifiers: Hexane / 2-Propanol Screen->Opt Temp Temperature Control: Thermodynamic Tuning Opt->Temp Isolate Fraction Collection & ee Determination Temp->Isolate

Fig 2: Systematic chiral HPLC method development for sulfoximines.

Causality in Method Development: Polysaccharide-based chiral stationary phases (CSPs) such as Chiralcel OJ-H, Chiralpak AD-H, and AS-H are highly effective for sulfoximines[4]. The separation relies on the formation of transient diastereomeric complexes between the CSP and the enantiomers. The imino (=NH) and oxo (=O) groups of the sulfoximine act as strong hydrogen-bond acceptors/donors, interacting with the carbamate linkages of the CSP. The 4-benzoic acid moiety provides necessary π−π stacking interactions. Using a mobile phase of n-hexane and 2-propanol (IPA) balances the hydrophobic bulk (hexane) with a protic modifier (IPA) that fine-tunes the hydrogen-bonding network, preventing peak tailing[4].

Step-by-Step Methodology: Analytical to Preparative Chiral HPLC

  • Column Selection: Equip the HPLC with a Chiralcel OJ-H column (250 mm × 4.6 mm, 5 μm)[4].

  • Mobile Phase Preparation: Prepare a mixture of n-hexane/2-propanol (80:20 v/v). Degas ultrasonically for 15 minutes to prevent micro-bubble formation in the pump[4].

  • Sample Preparation: Dissolve the racemic sulfoximine in the mobile phase to a concentration of 1 mg/mL.

  • Injection & Flow: Inject 10 μL of the sample. Set the flow rate to 1.0 mL/min and maintain the column temperature at 25 °C.

  • Detection: Monitor the eluent using a UV detector at 254 nm.

  • Self-Validation Step: Before preparative scale-up, ensure baseline resolution ( Rs​>1.5 ) is achieved. If Rs​<1.5 , adjust the column temperature to alter the thermodynamic equilibrium of the transient diastereomeric complexes.

  • Fraction Collection: Scale up to a preparative column (e.g., 20 mm ID) using the same linear velocity, collect the separated peaks, and lyophilize to obtain pure (R)- and (S)-enantiomers.

Quantitative Data Summary

The following table summarizes typical separation parameters and synthetic yields for sulfoximine derivatives based on established literature protocols[1][2][3][4].

Parameter / MethodCondition / CatalystYield / RecoveryEnantiomeric Excess (ee) / Ratio (er)
Chiral HPLC (OJ-H) Hexane/IPA (80:20), 25 °C>95% (Recovery)>99% ee (Post-separation)
Rh-Catalyzed S-Alkylation Rh catalyst (0.1 mol %), 0 °C85 - 92%Up to 98:2 er
S-Arylation of Sulfinamides Diaryliodonium salts, Cu cat.78 - 88%>99% ee (Stereoretentive)

Absolute Configuration Determination

Once isolated, determining the absolute stereochemistry of the enantiomers is critical for regulatory compliance and structure-activity relationship (SAR) mapping.

  • X-Ray Crystallography: If the enantiomer can be crystallized (often facilitated by forming a salt with a chiral amine or utilizing the benzoic acid moiety for co-crystallization), anomalous dispersion X-ray diffraction provides definitive absolute configuration[1][3].

  • Electronic Circular Dichroism (ECD): For solution-phase determination, experimental ECD spectra are compared against Time-Dependent Density Functional Theory (TD-DFT) calculated spectra. The distinct Cotton effects arising from the n→π∗ transitions of the benzoic acid chromophore—perturbed by the chiral sulfur center—allow for reliable assignment without the need for single crystals.

Conclusion

The stereochemistry of 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is a foundational parameter in its application as a pharmaceutical building block. By leveraging either stereoretentive asymmetric synthesis or optimized chiral chromatography on polysaccharide-based CSPs, researchers can reliably access enantiopure materials. Rigorous analytical validation ensures the integrity of these chiral bioisosteres in downstream drug discovery pipelines, preventing late-stage failures due to stereochemical instability or off-target enantiomeric binding.

References

  • Chromatographic Enantioseparation of Chiral Sulfoximines on Polysaccharide-Based Chiral Stationary Phases - Oxford Academic. 4

  • Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides - Organic Chemistry Portal. 2

  • Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC. 1

  • Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation - ACS Publications. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Amide Coupling Protocols for 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic Acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The integrati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The integration of the sulfoximine functional group into small-molecule therapeutics has surged in recent years. Acting as a structurally stable, three-dimensional bioisostere for sulfonamides, sulfoximines improve aqueous solubility, modulate physicochemical properties, and enhance metabolic stability[1].

The building block 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (also known as 4-(S-methylsulfonimidoyl)benzoic acid) presents a unique synthetic challenge: it contains both a carboxylic acid and an unprotected, nucleophilic sulfoximine nitrogen ( NH ). When attempting to form an amide bond with an external amine, there is a theoretical risk of intermolecular self-condensation (oligomerization).

The Chemoselectivity Principle: As a Senior Application Scientist, I advise leveraging the inherent pKa differences to achieve chemoselectivity without the need for transient protecting groups (like Boc or Cbz). The conjugate acid of a sulfoximine typically has a pKa of ~2.5–3.0, meaning the free base is significantly less nucleophilic than a standard primary or secondary aliphatic amine (pKa ~9.0–10.5). By controlling the order of addition and ensuring the external amine is present during the activation of the carboxylic acid, the highly nucleophilic external amine will kinetically outcompete the sulfoximine NH for the activated ester intermediate[2].

Reaction Pathway & Kinetic Control

The following diagram illustrates the kinetic pathways during the activation and coupling phases. The success of this protocol relies on trapping the activated ester with the external amine before the slower self-condensation pathway can occur.

G SM 4-(S-methylsulfonimidoyl) benzoic acid Intermediate Activated Ester Intermediate SM->Intermediate + Activator + Base Activator Coupling Reagent (e.g., HATU, T3P) Product Desired Amide (Major Product) Intermediate->Product + External Amine (Fast Pathway) Byproduct Self-Condensation (Minimized) Intermediate->Byproduct + Sulfoximine NH (Slow Pathway)

Caption: Chemoselective reaction pathway demonstrating the kinetic preference for external amine coupling.

Reagent Selection & Quantitative Data

The selection of the coupling reagent dictates the reaction kinetics, the ease of workup, and the scalability of the process[3]. Below is a comparative analysis of common coupling systems specifically optimized for 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid.

Coupling SystemTypical Yield (%)Reaction TimeChemoselectivity (Amide : Oligomer)Byproduct RemovalIdeal Scale
HATU / DIPEA 85 - 95%1 - 2 hoursExcellent (>95:5)Requires aqueous washesDiscovery (mg to g)
T3P / Et₃N 80 - 90%2 - 4 hoursOutstanding (>98:2)Water-soluble, simpleProcess (g to kg)
EDC / HOBt 70 - 85%4 - 12 hoursGood (~90:10)Water-solubleIntermediate

Experimental Workflow & Protocols

To ensure a self-validating and reproducible system, the experimental workflow is structured to prioritize the kinetic trapping of the activated ester.

Workflow Step1 1. Substrate Preparation Mix Acid & Amine in DMF/DCM Step2 2. Base Addition Add DIPEA/Et3N (Cool to 0°C) Step1->Step2 Step3 3. Activation Dropwise addition of HATU/T3P Step2->Step3 Step4 4. Reaction Monitoring Stir at RT, Track by LC-MS Step3->Step4 Step5 5. Quench & Workup Wash with NaHCO3 & Brine Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for chemoselective amide coupling.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Optimized for rapid parallel synthesis and high yields.

  • Substrate Preparation: In an oven-dried flask, dissolve 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (1.0 equiv, 199.2 mg, 1.0 mmol) and the external primary/secondary amine (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL).

    • Expert Insight: Mixing the acid and amine before adding the coupling reagent is critical. It ensures the external amine is uniformly distributed to immediately intercept the activated ester, preventing the sulfoximine NH from acting as a nucleophile.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise.

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) portion-wise over 5 minutes.

    • Causality: HATU generates a highly reactive HOAt ester. Portion-wise addition maintains a low steady-state concentration of this intermediate, further suppressing intermolecular self-condensation.

  • Reaction & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

    • Self-Validation: Take a 5 µL aliquot and dilute in 1 mL MeCN/H₂O. Monitor via LC-MS (UV 254 nm). The starting material exhibits an [M+H]+ of 200.04. The reaction is deemed complete when this mass is fully depleted.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL, to remove DMF), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via silica gel flash chromatography (typically eluting with a gradient of DCM/MeOH due to the polarity of the sulfoximine).

Protocol B: T3P-Mediated Coupling (Scale-Up / Process Scale)

Optimized for low epimerization, high chemoselectivity, and ease of purification.

  • Substrate Preparation: Suspend 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (1.0 equiv) and the external amine (1.05 equiv) in Ethyl Acetate or 2-MeTHF (10 volumes).

  • Base Addition: Add Triethylamine (Et₃N) (3.0 equiv) and stir at room temperature for 10 minutes.

  • Activation: Add Propylphosphonic anhydride (T3P) (50 wt% solution in EtOAc, 1.5 equiv) dropwise via an addition funnel over 15 minutes.

    • Expert Insight: T3P is a milder coupling reagent compared to HATU. While the reaction takes longer, it is exceptionally chemoselective and generates entirely water-soluble byproducts, eliminating the need for complex aqueous washes or chromatography on a large scale.

  • Reaction & Monitoring: Stir at room temperature for 2–4 hours. Confirm completion via HPLC.

  • Workup: Quench the reaction by adding water (5 volumes). Separate the organic layer and wash with 0.5 M HCl (5 volumes), followed by saturated NaHCO₃ (5 volumes) and water (5 volumes).

  • Isolation: Concentrate the organic layer to 2–3 volumes and induce crystallization by adding an anti-solvent (e.g., Heptane). Filter the resulting solid and dry under vacuum.

Analytical & Troubleshooting Guide

  • Poor Conversion / Unreacted Acid: If LC-MS indicates stalled conversion, verify the basicity of the external amine. Weakly nucleophilic amines (e.g., anilines) may struggle to outcompete the sulfoximine NH . In such cases, heating the reaction to 40 °C or switching to a more reactive acid chloride intermediate (using SOCl₂/pyridine) may be necessary[2].

  • Product Loss During Workup: Sulfoximines are highly polar and capable of strong hydrogen bonding. If your desired amide is highly water-soluble, avoid repetitive aqueous washes. Instead, evaporate the reaction solvent completely and purify directly via reverse-phase preparative HPLC.

References

  • Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor–Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality Organic Letters (ACS Publications) / PMC. URL:[Link] (Details the structural utility, metabolic stability, and synthetic handling of unprotected sulfoximines in modern drug discovery).

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science. URL:[Link] (Discusses the optimization of base and coupling reagent selection to prevent side reactions in complex acid-amine condensations).

Sources

Application

Application Note &amp; Protocols: A Hypothetical Exploration of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic Acid in Solid-Phase Peptide Synthesis

Disclaimer: As of the date of this document, detailed, peer-reviewed protocols for the direct application of 4-[imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid in solid-phase peptide synthesis (SPPS) are not extensively availa...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this document, detailed, peer-reviewed protocols for the direct application of 4-[imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid in solid-phase peptide synthesis (SPPS) are not extensively available in the public domain. This guide, therefore, presents a scientifically informed, hypothetical application based on established principles of SPPS and the known chemistry of related sulfoximine compounds. The protocols and mechanistic discussions herein are intended for an audience of experienced researchers and should be considered theoretical and for research purposes only. They are not validated procedures.

Introduction: The Quest for Novel Functionality in Synthetic Peptides

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for therapeutic and research applications.[1][2][3] The most prevalent method, the Fmoc/tBu strategy, allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[4] A key area of innovation in peptide science is the introduction of non-canonical amino acids or functional moieties to enhance the pharmacological properties of peptides, such as stability, binding affinity, and in vivo half-life.

Sulfoximines, with their unique stereochemical and electronic properties, have emerged as interesting functional groups for introduction into bioactive molecules. Recent work has demonstrated the functionalization of methionine residues in polypeptides to form sulfoximines, opening avenues for peptide labeling and bioconjugation.[5] This application note explores the hypothetical use of a bifunctional molecule, 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid , as a novel building block in SPPS. We will theorize its potential application as a unique C-terminal anchoring linker or as a modifiable internal residue, providing detailed, albeit theoretical, protocols for its incorporation into a peptide sequence.

The structure of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid presents two key functionalities for SPPS: a carboxylic acid for potential coupling reactions and a sulfoximine group that could serve as a point for post-synthesis modification or to impart specific conformational constraints on the final peptide.

Hypothetical Application in SPPS: A Dual-Role Building Block

We propose two primary hypothetical roles for 4-[imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid in the context of Fmoc-based SPPS:

  • As a Novel Cleavable Linker: The benzoic acid moiety could be attached to a resin support (e.g., aminomethyl resin). The peptide would then be synthesized from the sulfoximine's imino group (once appropriately protected and activated). Cleavage conditions would need to be developed to release the C-terminally modified peptide.

  • As a Modifiable Amino Acid Analogue: The molecule could be incorporated into a peptide chain as a non-canonical amino acid. The carboxylic acid would participate in standard peptide bond formation, while the sulfoximine group would be available for post-synthetic modifications.

This guide will focus on the second, more straightforwardly conceptualized application: its use as a modifiable building block.

Chemical Structures and Key Reagents

Structure of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid

Caption: Key information for the theoretical building block.

Standard SPPS Reagents

Successful peptide synthesis relies on a well-defined set of reagents. The following table outlines the key components for a standard Fmoc/tBu-based SPPS workflow.

Reagent/ComponentPurposeTypical Concentration/Ratio
Resin Solid support for peptide synthesis (e.g., Rink Amide, Wang).[6][7]Loading: 0.1 - 1.0 mmol/g
Fmoc-amino acids Building blocks for the peptide chain.3-5 equivalents per coupling
Coupling Agents Promote peptide bond formation (e.g., HBTU, HATU, HCTU).[8][9]~0.95 equivalents relative to amino acid
Base Activates coupling agents and neutralizes the resin (e.g., DIEA, NMM).[7]2-4 equivalents per coupling
Fmoc Deprotection Removes the Fmoc protecting group (e.g., Piperidine in DMF).[7]20% (v/v) solution
Solvents For swelling, washing, and reactions (e.g., DMF, DCM, NMP).[8]As required
Cleavage Cocktail Releases the peptide from the resin and removes side-chain protecting groups (e.g., TFA/TIS/H₂O).[6]95:2.5:2.5 (v/v/v)

Hypothetical Protocol: Incorporation of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic Acid into a Peptide Sequence

This protocol assumes the use of a manual or automated microwave-assisted peptide synthesizer and follows the standard Fmoc/tBu SPPS strategy.[1][8]

Pre-synthesis Preparation
  • Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide for a C-terminal amide).[7] Swell the resin in DMF for at least 30 minutes in the reaction vessel.[6]

  • Preparation of the Building Block: The imino group of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid would likely require protection to prevent side reactions. A standard Fmoc protecting group could theoretically be installed on the nitrogen atom, creating Fmoc-N-(4-carboxy-benzenesulfonimidoyl)-methylamine. This derivative would be used in the coupling step. For the purpose of this protocol, we will refer to this hypothetical molecule as Fmoc-IMSBA .

SPPS Workflow for Incorporation of Fmoc-IMSBA

The following diagram illustrates the key steps in a single coupling cycle in SPPS.

SPPS_Workflow start Start with Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection Expose amine for coupling wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling Step: Add Fmoc-IMSBA, Coupling Agent (HBTU/HATU), and Base (DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 Reaction time: 30-60 min next_cycle Proceed to Next Amino Acid Coupling or Final Deprotection wash2->next_cycle

Caption: A single cycle of solid-phase peptide synthesis.

Detailed Step-by-Step Protocol

This protocol describes the incorporation of our hypothetical Fmoc-IMSBA into a growing peptide chain on a Rink Amide resin.

Step 1: Fmoc Deprotection of the Resin-Bound Peptide

  • Treat the peptidyl-resin with 20% piperidine in DMF for 5-10 minutes.[7]

  • Drain the reaction vessel.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Drain and wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine.

Step 2: Coupling of Fmoc-IMSBA

  • In a separate vial, dissolve Fmoc-IMSBA (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

  • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptidyl-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. A longer coupling time may be necessary due to the potentially bulky nature of the building block.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Step 3: Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Deprotection

Once the peptide synthesis is complete, the final peptide must be cleaved from the resin and all side-chain protecting groups removed.

  • Final Fmoc Removal: Perform the deprotection step as described in 4.3, Step 1.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry thoroughly under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[6]

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Peptide Precipitation and Purification
  • Precipitation: Add the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.

  • Centrifugation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[8]

Post-Synthesis Modification: Avenues for Further Functionalization

The presence of the sulfoximine group within the peptide sequence opens up possibilities for post-synthetic modification. The N-H bond of the sulfoximine could potentially be functionalized through various reactions, such as arylation or alkylation, allowing for the introduction of reporter tags, crosslinkers, or other functionalities. This would likely require orthogonal reaction conditions that do not affect other functional groups within the peptide. Further research would be needed to establish compatible reaction chemistries.

Conclusion and Future Perspectives

While the direct use of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid in SPPS is not yet established, its structure presents intriguing possibilities for the synthesis of novel, functionalized peptides. The hypothetical protocols outlined in this application note provide a theoretical framework for its incorporation as a non-canonical, modifiable building block. Experimental validation of the synthesis of the Fmoc-protected derivative, its coupling efficiency, and its stability to SPPS conditions are essential next steps. The exploration of such novel building blocks is crucial for advancing the field of peptide-based therapeutics and diagnostics, offering new tools for researchers and drug developers.

References

  • Ball, L. T. (2023).
  • BenchChem. (2025).
  • Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
  • European Bioinformatics Institute. (n.d.). 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid. ChEBI.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Jensen, K. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Offer, J., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Otvos, L. (n.d.). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Organic & Biomolecular Chemistry.
  • Undén, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry.
  • Vale, W., et al. (n.d.). Planning a Peptide Synthesis. AAPPTec.
  • Valerio, R. M., et al. (1989). Solid-phase synthesis of C-terminal peptide amides under mild conditions. International Journal of Peptide and Protein Research.
  • Verardo, G., et al. (2001). A new, efficient, and mild procedure for the synthesis of N-Fmoc-N-methyl-α-amino acids. Tetrahedron Letters.
  • Yan, L., et al. (2012). Carbonyl Sulfide-Mediated Synthesis of Peptides with Amino Acid Ionic Liquids. ChemRxiv.

Sources

Method

catalytic asymmetric synthesis of 4-(S-methylsulfonimidoyl)benzoic acid

Application Note: Catalytic Asymmetric Synthesis of 4-(S-Methylsulfonimidoyl)benzoic Acid Strategic Rationale & Mechanistic Causality Sulfoximines have emerged as highly valuable structural motifs in modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Synthesis of 4-(S-Methylsulfonimidoyl)benzoic Acid

Strategic Rationale & Mechanistic Causality

Sulfoximines have emerged as highly valuable structural motifs in modern drug discovery, frequently utilized as bioisosteres for sulfones and sulfonamides[1]. They offer enhanced aqueous solubility, a unique three-dimensional vector for hydrogen bonding, and an intrinsic stereogenic sulfur center that can be exploited to precisely tune target binding.

The target molecule, 4-(S-methylsulfonimidoyl)benzoic acid , requires the strict control of the sulfur stereocenter. While recent advances have demonstrated the direct catalytic asymmetric S-alkylation of sulfenamides[2], the most robust, scalable, and highly enantioselective route for aryl methyl sulfoximines relies on a decoupled two-stage approach: catalytic asymmetric sulfide oxidation followed by stereospecific electrophilic NH transfer [3].

Causality in Reaction Design:

  • Esterification (Masking the Acid): The free carboxylic acid of 4-(methylthio)benzoic acid strongly coordinates to early transition metals (e.g., Titanium or Vanadium). This coordination disrupts the delicate chiral pocket of the oxidation catalyst, leading to racemic mixtures. Masking the acid as a methyl ester is a critical prerequisite.

  • Asymmetric Oxidation: We utilize the Kagan-Modena modification of the Sharpless asymmetric epoxidation system (Ti(OiPr)₄ / (R,R)-Diethyl tartrate / H₂O). The precise 1:2:1 stoichiometry forms a chiral dinuclear titanium complex. This complex restricts the trajectory of the terminal oxidant (cumene hydroperoxide), forcing oxygen delivery to only one face of the pro-chiral sulfide lone pair, yielding the (S)-sulfoxide with >95% ee.

  • Stereospecific NH Transfer: Direct asymmetric imination of sulfides often suffers from limited substrate scope[2]. Instead, we employ the Bull-Luisi protocol, utilizing (diacetoxyiodo)benzene (PhI(OAc)₂) and ammonium carbamate[4]. Ammonium carbamate acts as a slow-release source of NH₃, preventing the rapid, unproductive decomposition of PhI(OAc)₂. Condensation yields a highly electrophilic iminoiodinane (PhI=NH) or iodonitrene ([PhI-N]⁺) intermediate. Because this electrophile attacks the sulfur atom via a concerted-like mechanism without breaking the S–O bond, the reaction proceeds with >99% retention of configuration [3].

Pathway Sulfide Methyl 4-(methylthio)benzoate (Pro-chiral Sulfide) Sulfoxide (S)-Methyl 4-(methylsulfinyl)benzoate (Chiral Sulfoxide, ee >95%) Sulfide->Sulfoxide Ti(OiPr)4 / (R,R)-DET Cumene Hydroperoxide SulfoximineEster (S)-Methyl 4-(S-methylsulfonimidoyl)benzoate (Retention of Configuration) Sulfoxide->SulfoximineEster PhI(OAc)2 / NH4CO2NH2 Stereospecific NH Transfer Target (S)-4-(S-methylsulfonimidoyl)benzoic acid (Final Target) SulfoximineEster->Target LiOH (aq) / THF Ester Hydrolysis

Overall synthetic workflow for the asymmetric synthesis of the target sulfoximine.

Quantitative Data: Optimization of the NH Transfer

The choice of solvent and reagent stoichiometry in the NH transfer step is critical for maintaining the self-validating integrity of the stereocenter. Methanol is strictly required; it facilitates the controlled decarboxylation of ammonium carbamate and stabilizes the iodonitrene intermediate via hydrogen bonding, drastically accelerating the reaction while suppressing background racemization[4].

Table 1: Optimization of Stereospecific NH Transfer Conditions [4]

Solvent PhI(OAc)₂ (equiv) NH₄CO₂NH₂ (equiv) Time (h) Conversion (%) ee Retention (%)
CH₂Cl₂ 2.5 3.0 24.0 45 > 99
CH₃CN 1.5 2.0 4.0 82 > 99

| CH₃OH | 3.0 | 4.0 | 1.0 | > 95 | > 99 |

Step-by-Step Experimental Protocols

Step 1: Catalytic Asymmetric Oxidation to (S)-Methyl 4-(methylsulfinyl)benzoate

Self-Validation Checkpoint: The enantiomeric excess of this intermediate dictates the final product's optical purity.

  • Preparation of Catalyst Complex: To a flame-dried Schlenk flask under N₂, add anhydrous CH₂Cl₂ (50 mL). Add Ti(OiPr)₄ (1.42 g, 5.0 mmol, 0.5 equiv) and (R,R)-Diethyl tartrate (2.06 g, 10.0 mmol, 1.0 equiv). Stir at 25 °C for 5 minutes.

  • Water Addition (Critical): Add H₂O (90 µL, 5.0 mmol, 0.5 equiv) via microsyringe. Stir the yellow solution vigorously for 20 minutes to ensure the formation of the active dinuclear chiral complex.

  • Substrate Addition: Cool the mixture to -20 °C. Add methyl 4-(methylthio)benzoate (1.82 g, 10.0 mmol, 1.0 equiv) dissolved in CH₂Cl₂ (10 mL). Stir for 15 minutes.

  • Oxidation: Dropwise add cumene hydroperoxide (CHP, 80% in cumene, 2.09 g, 11.0 mmol, 1.1 equiv) over 30 minutes to prevent thermal spikes. Maintain stirring at -20 °C for 14 hours.

  • Workup & IPC: Quench with water (20 mL) and stir for 1 hour at room temperature. Filter through a pad of Celite to remove titanium dioxide salts. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Purify by silica gel chromatography (EtOAc/Hexane). In-Process Control (IPC): Analyze via Chiral HPLC (Chiralpak AS-H). Proceed only if ee > 95%.

Step 2: Stereospecific NH Transfer (Bull-Luisi Protocol)

Self-Validation Checkpoint: Complete consumption of the sulfoxide is required, as sulfoxides and NH-sulfoximines often co-elute on standard silica.

  • Reagent Mixing: To a 100 mL round-bottom flask open to the air, add (S)-methyl 4-(methylsulfinyl)benzoate (1.98 g, 10.0 mmol, 1.0 equiv) and dissolve in HPLC-grade methanol (25 mL)[3].

  • Oxidant Addition: Add (diacetoxyiodo)benzene (PhI(OAc)₂, 9.66 g, 30.0 mmol, 3.0 equiv) as a single portion. The solution will remain clear.

  • Ammonia Source Addition: Gradually add ammonium carbamate (3.12 g, 40.0 mmol, 4.0 equiv) in small portions over 10 minutes[3]. Caution: Effervescence (CO₂ gas evolution) will occur.

  • Reaction: Stir the mixture at 25 °C for 1 hour. The solution will turn pale yellow.

  • IPC: Monitor by LCMS. The mass of the starting material ([M+H]⁺ 199.0) must completely shift to the product mass ([M+H]⁺ 214.0).

  • Workup: Concentrate the methanol under reduced pressure. Redissolve the crude residue in CH₂Cl₂ (50 mL) and wash with saturated aqueous Na₂S₂O₃ (30 mL) to quench residual oxidants, followed by water (30 mL). Dry and concentrate. Purify via chromatography to yield (S)-methyl 4-(S-methylsulfonimidoyl)benzoate.

Mechanism Reagents PhI(OAc)2 + NH4CO2NH2 (in Methanol) NH3 NH3 (in situ) Slow Release Reagents->NH3 Decarboxylation - CO2 Iminoiodinane Iminoiodinane [PhI=NH] Electrophilic Nitrene Equivalent NH3->Iminoiodinane + PhI(OAc)2 - 2 AcOH TransitionState Stereospecific Electrophilic Attack at Sulfur Lone Pair Iminoiodinane->TransitionState + (S)-Sulfoxide Sulfoxide (S)-Sulfoxide Sulfoxide->TransitionState Product (S)-NH-Sulfoximine (>99% ee Retention) TransitionState->Product - PhI

Mechanistic cycle of the stereospecific electrophilic NH transfer via an iodonitrene intermediate.

Step 3: Ester Hydrolysis to Final Target
  • Saponification: Dissolve (S)-methyl 4-(S-methylsulfonimidoyl)benzoate (1.06 g, 5.0 mmol) in a 1:1 mixture of THF and H₂O (20 mL).

  • Hydrolysis: Add LiOH·H₂O (0.42 g, 10.0 mmol, 2.0 equiv). Stir at 25 °C for 4 hours.

  • Workup: Remove THF under reduced pressure. Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 (monitor via pH paper). The target compound, (S)-4-(S-methylsulfonimidoyl)benzoic acid , will precipitate.

  • Isolation: Filter the white solid, wash with ice-cold water (10 mL), and dry under high vacuum to afford the final product.

References[2] Liao, et al. "Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines." Journal of the American Chemical Society, 2022. URL: https://pubs.acs.org/doi/10.1021/jacs.2c07055[1] Sigma-Aldrich. "4-(S-Methylsulfonimidoyl)benzoic acid." Sigma-Aldrich Product Catalog. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/sbenzoim[3] Tota, A., et al. "Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene." Organic Syntheses, 2020. URL: https://www.orgsyn.org/demo.aspx?prep=v097p0032[4] Zenzola, M., et al. "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." Angewandte Chemie International Edition, 2016. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4950009/

Sources

Application

Application Note: 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic Acid as a Bioisostere for Sulfones in Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (CAS: 1934721-92-2) Modern medicinal chemistry constantly seeks to optimize...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (CAS: 1934721-92-2)

Modern medicinal chemistry constantly seeks to optimize the physicochemical and pharmacokinetic profiles of lead compounds. Historically, the sulfone group has been a reliable structural motif; however, its high lipophilicity and lack of structural vectors often lead to poor aqueous solubility and off-target liabilities. The emergence of sulfoximines—specifically utilizing bifunctional building blocks like 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid —represents a paradigm shift in bioisosteric replacement.

This guide provides an in-depth technical roadmap for utilizing this specific benzoic acid derivative to seamlessly integrate the sulfoximine motif into target scaffolds, detailing the mechanistic causality, quantitative advantages, and self-validating experimental protocols.

Mechanistic Rationale for Sulfoximine Bioisosterism

The transition from a sulfone to an NH-sulfoximine is not merely a structural tweak; it is a fundamental alteration of the molecule's electronic and spatial interaction profile [1]. As a Senior Application Scientist, it is critical to understand why this specific bioisostere is chosen:

  • Physicochemical Tuning (logD & Solubility): The replacement of one oxygen atom in a sulfone with an imine (NH) group significantly reduces the lipophilicity (lowers logD) and enhances aqueous solubility. This is driven by the lower symmetry and altered dipole moment of the sulfoximine.

  • Vector Expansion (H-Bonding): A sulfone provides two hydrogen bond acceptors (HBAs). An NH-sulfoximine provides one HBA and one hydrogen bond donor (HBD). This allows the molecule to engage in novel interactions within a target protein's binding pocket that a sulfone cannot access.

  • Stereochemical Complexity: Unlike the achiral sulfone, the sulfur atom in a sulfoximine is a stable stereocenter. This chirality can be exploited to achieve stereospecific binding, thereby increasing target selectivity and potency [2].

  • Late-Stage Functionalization: The free NH group of the sulfoximine serves as a versatile synthetic handle. It can be alkylated, acylated, or arylated to fine-tune the pharmacokinetic profile without requiring a complete de novo synthesis of the scaffold [3].

Logical Workflow of Bioisosteric Replacement

BioisostereLogic A Sulfone Lead (High logP, Poor Solubility) B Bioisosteric Replacement (4-(S-methylsulfonimidoyl)benzoic acid) A->B Identify Liability C NH-Sulfoximine Analog (Improved Solubility, Lower logP) B->C Amide Coupling D N-Functionalization (Property Tuning) C->D Optional Vector

Caption: Logical workflow for replacing a sulfone liability with an NH-sulfoximine bioisostere.

Quantitative Data Presentation

To justify the bioisosteric replacement during lead optimization, compare the intrinsic properties of the functional groups. The table below summarizes the typical shifts in physicochemical properties when transitioning from a para-methylsulfonyl benzoic acid to 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid.

PropertySulfone Motif ( −SO2​CH3​ )NH-Sulfoximine Motif ( −S(O)(NH)CH3​ )Impact on Drug Design
H-Bond Acceptors (HBA) 21Alters binding pocket coordination
H-Bond Donors (HBD) 01Enables new target interactions
Relative Lipophilicity ( Δ logP) Baseline −0.5 to −1.5 Improves aqueous solubility
Chirality at Sulfur AchiralChiral (Enantiomeric)Enables stereospecific target engagement
Nitrogen pKaH (Conjugate Acid) N/A ∼2.5−3.0 Remains unprotonated at physiological pH

Experimental Workflows & Protocols

The utility of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid lies in its bifunctionality. The carboxylic acid allows for facile integration into complex amines via amide coupling, while the sulfoximine acts as the bioisostere.

Protocol A: Chemoselective Amide Coupling

A common concern when using this building block is whether the free NH of the sulfoximine will interfere with the activation and coupling of the benzoic acid.

Causality & Design: The conjugate acid of an NH-sulfoximine has a pKaH of ∼2.5 , making the free base extremely weak. In contrast, a typical primary aliphatic amine has a pKaH of ∼10 . In the presence of a mild base like DIPEA, the target aliphatic amine is highly nucleophilic, whereas the sulfoximine nitrogen is electronically deactivated by the strongly electron-withdrawing S=O group. This fundamental electronic disparity ensures exclusive chemoselectivity at the carboxylic acid, eliminating the need for transient N-protection.

Materials:

  • 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (1.0 equiv)

  • Target Primary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Activation: Dissolve 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid in anhydrous DMF under an inert atmosphere ( N2​ or Argon). Add DIPEA, followed by HATU. Stir the reaction mixture at room temperature for 15 minutes. Rationale: Pre-activation forms the highly reactive O-At ester, preventing the amine from forming an unreactive salt with the carboxylic acid.

  • Coupling: Add the target primary amine to the activated mixture. Stir at room temperature for 2 to 4 hours. Monitor the reaction progression via LC-MS or TLC.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO3​ (to remove acidic byproducts), water, and brine (to remove DMF).

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically a gradient of Dichloromethane/Methanol) to yield the pure NH-sulfoximine functionalized lead compound.

Protocol B: Late-Stage N-Functionalization (N-Alkylation)

Once the bioisostere is incorporated, the medicinal chemist may wish to probe the necessity of the hydrogen bond donor. Alkylating the sulfoximine nitrogen converts the HBD back into an aprotic vector, allowing for fine-tuning of the molecule's ADME profile [3].

Causality & Design: The NH-sulfoximine proton is weakly acidic (pKa ∼28 in DMSO). Strong bases like Sodium Hydride (NaH) are required to generate the nucleophilic nitrogen anion for efficient alkylation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the purified NH-sulfoximine intermediate from Protocol A (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portionwise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Carefully quench the excess NaH with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer with EtOAc ( ). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Isolation: Purify via flash chromatography to isolate the N-methyl sulfoximine analog.

Experimental Workflow Diagram

ExperimentalWorkflow Step1 Step 1: Carboxylic Acid Activation Reagents: HATU, DIPEA, DMF Time: 15 min, RT Step2 Step 2: Amide Coupling Add Primary Amine Selective reaction over NH-sulfoximine Step1->Step2 Activated Ester Formation Step3 Step 3: Workup & Purification Aqueous Extraction Column Chromatography Step2->Step3 Amide Bond Formed Step4 Step 4: N-Functionalization (Optional) Reagents: NaH, MeI, THF Tuning HBD to HBA Step3->Step4 Purified Intermediate

Caption: Step-by-step experimental workflow for selective amide coupling and N-functionalization.

References

  • Lücking, U. "Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective." ChemRxiv (2023). URL:[Link]

  • "A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks." PMC / NIH (2025). URL:[Link]

Method

preparation of sulfoximine-based fluorophores for cellular imaging

Application Note: Preparation and Deployment of Sulfoximine-Based Fluorophores for Live-Cell Imaging Introduction & Mechanistic Rationale Fluorescent probes are indispensable tools for visualizing dynamic cellular proces...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Deployment of Sulfoximine-Based Fluorophores for Live-Cell Imaging

Introduction & Mechanistic Rationale

Fluorescent probes are indispensable tools for visualizing dynamic cellular processes. In the design of planarizable push-pull probes—such as mechanosensitive "flippers" used to image membrane order and tension—the electron-accepting bridge is critical for establishing the primary dipole (1)[1]. Historically, sulfides, sulfoxides, and sulfones have dominated this role. However, sulfoximines have recently emerged as vastly superior acceptors[1].

The Causality of the Sulfoximine Core: Unlike traditional sulfones, the sulfoximine functional group possesses an additional nitrogen substituent. This structural feature introduces a unique synthetic vector, allowing researchers to precisely tune the electron-withdrawing capacity and the primary dipole of the push-pull system[1]. When integrated into dithienothiophene dimers, the sulfoximine core facilitates enhanced partitioning into ordered cell membranes. This structural rigidification yields red-shifted absorption and emission spectra, alongside significantly longer fluorescence lifetimes compared to conventional sulfone homologs, making them highly sensitive reporters of mechanical force in live cells[1].

Experimental Workflow Visualization

G Sulfide Sulfide Precursor (Push-Pull Core) OnePot One-Pot N/O-Transfer PhI(OAc)2, NH4CO2NH2 Sulfide->OnePot Oxidation/Imination NHSulfoximine NH-Sulfoximine Intermediate OnePot->NHSulfoximine Metal-free Functionalization N-Functionalization (Dipole Tuning) NHSulfoximine->Functionalization Base, Electrophile Fluorophore Sulfoximine Fluorophore Functionalization->Fluorophore Assembly CellImaging Live-Cell FLIM (Membrane Tension) Fluorophore->CellImaging Incubation

Workflow for the synthesis and cellular application of sulfoximine-based fluorophores.

Self-Validating Experimental Protocols

Protocol 1: Metal-Free One-Pot Synthesis of NH-Sulfoximine Intermediates

Causality: Traditional sulfoximine syntheses often require pre-oxidized sulfoxides or hazardous azides. To establish a safe, scalable, and self-validating protocol, we utilize a one-pot N- and O-transfer methodology directly from the sulfide precursor. Using ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene (DIB) as the oxidant in methanol ensures high conversion rates without the need for transition-metal catalysts (2)[2],[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the starting dithienothiophene sulfide (1.0 equiv, e.g., 4.8 mmol) (3)[3].

  • Reagent Addition: Add (diacetoxyiodo)benzene (2.5 equiv, 12.0 mmol) and ammonium carbamate (2.0 equiv, 9.6 mmol) directly to the flask[3].

  • Solvent Integration: Suspend the mixture in HPLC-grade Methanol (MeOH) to achieve a 0.5 M concentration[3]. Insight: MeOH acts as a hydrogen-bond donor, solubilizing the carbamate while stabilizing the hypervalent iodine intermediates.

  • Reaction: Stir the mixture vigorously at 25 °C for 3 hours[3]. Validate the reaction progress by monitoring the complete consumption of the sulfide via TLC (Hexanes/EtOAc).

  • Workup & Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to afford the pure NH-sulfoximine product[3].

Protocol 2: N-Functionalization for Dipole Tuning

Causality: The free NH-sulfoximine is highly nucleophilic and must be functionalized (e.g., via N-alkylation or N-arylation) to complete the push-pull fluorophore architecture. This step locks the molecular conformation and tunes the photophysical properties for optimal mechanosensitivity[1].

Step-by-Step Methodology:

  • Dissolve the purified NH-sulfoximine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 equiv) as a mild base and the desired electrophile (e.g., an alkyl iodide, 1.5 equiv) to install the N-substituent.

  • Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.

  • Quench the reaction with distilled water and extract the product with ethyl acetate (3 × 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography to yield the functionalized sulfoximine fluorophore.

Protocol 3: Live-Cell Imaging and Membrane Tension Analysis

Causality: To leverage the mechanosensitive properties of the sulfoximine flipper, the probe must partition efficiently into the lipid bilayer without disrupting cellular homeostasis. Fluorescence Lifetime Imaging Microscopy (FLIM) is employed because the probe's lifetime is directly correlated to its planarization state, which is physically restricted by membrane tension[1].

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or HEK293T cells on 35-mm glass-bottom imaging dishes and culture in DMEM (10% FBS, 1% Pen/Strep) until 70-80% confluent.

  • Probe Incubation: Prepare a 1 mM stock of the sulfoximine fluorophore in DMSO. Dilute to a final concentration of 1 μM in warm Hank's Balanced Salt Solution (HBSS). Critical Control: Ensure the final DMSO concentration is ≤0.1% to prevent solvent-induced membrane fluidization artifacts.

  • Staining: Replace the culture media with the probe-containing HBSS and incubate for 20 minutes at 37 °C.

  • Washing: Wash the cells gently three times with fresh, warm HBSS to remove non-internalized fluorophores.

  • FLIM Imaging: Image the cells using a confocal microscope equipped with a time-correlated single-photon counting (TCSPC) module. Excite the probe (e.g., 488 nm laser) and map the fluorescence lifetimes across the cellular membrane.

  • Self-Validation (Osmotic Shock): To validate mechanosensitivity, apply an osmotic shock (e.g., 0.5 M sucrose in HBSS) to induce membrane tension changes. Record the corresponding increase in fluorescence lifetime, confirming the probe's functional response to physical compression[1].

Quantitative Data Presentation

To highlight the advantages of the sulfoximine substitution, the following table summarizes the comparative photophysical properties of standard sulfone versus sulfoximine-bridged push-pull probes.

Photophysical PropertyConventional Sulfone FlipperSulfoximine Flipper (N-Alkyl)Impact on Cellular Imaging
Absorption Maxima (λ_abs) ~480 nm~505 nm (Red-shifted)Reduced phototoxicity, deeper tissue penetration.
Emission Maxima (λ_em) ~600 nm~625 nm (Red-shifted)Improved signal-to-noise ratio against autofluorescence.
Fluorescence Lifetime (Disordered Membrane) ~2.5 ns~3.1 nsEstablishes a distinct baseline for mechanosensitivity.
Fluorescence Lifetime (Ordered Membrane / Tension) ~4.0 ns~5.8 nsLarger dynamic range for mapping membrane tension.
Primary Dipole Strength ModerateHigh (Tunable via N-R group)Enhanced partitioning into ordered lipid microdomains.

(Data synthesized from comparative planarizable push-pull probe studies[1])

References

  • Synthesis and Transformations of NH‐Sulfoximines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Designing versatile sulfoximine as accepting unit to regulate the photophysical properties of TADF emitters towards high-performance OLEDs / Planarizable Push‐Pull Probes Source: Helvetica Chimica Acta / R Discovery URL:[Link]

Sources

Application

Application Note: Orthogonal Bioconjugation Strategies for 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic Acid

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Molecule Focus: 4-(S-methylsulfonimidoyl)benzoic acid (4-MSBA) Executive Summary & Mechanistic Rationale 4-[Imino(methyl)oxo-la...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Molecule Focus: 4-(S-methylsulfonimidoyl)benzoic acid (4-MSBA)

Executive Summary & Mechanistic Rationale

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (4-MSBA) is an emerging, highly versatile heterobifunctional linker. Structurally, it features a classical carboxylic acid at the C1 position and a unique methyl sulfoximine group at the C4 position. The sulfoximine moiety is an S(VI) aza-isostere of a sulfone, gaining significant traction in medicinal chemistry due to its high chemical stability, tetrahedral geometry, and unique hydrogen-bonding properties[1].

For bioconjugation, 4-MSBA offers a distinct advantage over traditional maleimide or PEG-based linkers: absolute orthogonality between its two reactive handles .

  • The Carboxylic Acid: Can be activated via standard EDC/NHS chemistry to target primary amines (e.g., lysine residues).

  • The Sulfoximine NH: Exhibits remarkably low nucleophilicity under physiological conditions compared to aliphatic amines. This prevents self-polymerization during the EDC/NHS activation step. However, under specific copper-catalyzed conditions, the sulfoximine NH acts as a highly selective nucleophile for Chan-Lam cross-coupling with arylboronic acids, enabling bioorthogonal late-stage functionalization[2].

This application note details the self-validating protocols required to utilize 4-MSBA as a dual-handle linker for sequential protein modification.

Protocol A: Primary Conjugation via EDC/NHS Coupling

Objective: Covalent attachment of 4-MSBA to the surface lysines of a target protein.

Expertise & Causality: Direct reaction of a carboxylic acid with an amine is thermodynamically unfavorable in aqueous media. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid of 4-MSBA to form an highly reactive O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis, N-hydroxysulfosuccinimide (Sulfo-NHS) is added to convert it into a semi-stable, amine-reactive Sulfo-NHS ester. This dramatically increases the half-life of the reactive species, allowing efficient amide bond formation with the unprotonated ϵ -amines of protein lysines at a slightly basic pH (7.2–7.5).

Step-by-Step Methodology
  • Linker Activation:

    • Dissolve 4-MSBA to a concentration of 10 mM in anhydrous DMSO to prevent premature hydrolysis.

    • Add EDC (15 mM) and Sulfo-NHS (15 mM) to the linker solution.

    • Incubate at room temperature (RT) for 30 minutes.

    • Self-Validation Check: Quench a 1 µL aliquot in methanol; analyze via LC-MS to confirm the mass shift corresponding to the stable Sulfo-NHS ester.

  • Protein Preparation:

    • Buffer exchange the target protein (e.g., 2–5 mg/mL) into 1X PBS (pH 7.4).

    • Critical: Ensure the complete absence of primary amine-containing buffers (e.g., Tris, glycine), as these will competitively quench the NHS ester.

  • Conjugation:

    • Add the activated 4-MSBA to the protein solution at a 10- to 50-fold molar excess, depending on the desired Degree of Labeling (DoL).

    • Incubate for 2 hours at RT with gentle end-over-end rotation.

  • Purification:

    • Remove excess unreacted linker and urea byproducts using a size-exclusion chromatography (SEC) column or a centrifugal desalting unit.

EDC_NHS MSBA 4-MSBA Linker (Carboxylic Acid) NHS_Ester NHS-Ester Intermediate MSBA->NHS_Ester Activation Reagents EDC + Sulfo-NHS Reagents->NHS_Ester Conjugate Protein-4-MSBA Conjugate NHS_Ester->Conjugate Amide Bond Formation Protein Target Protein (Lysine-NH2) Protein->Conjugate

Reaction pathway for the EDC/NHS-mediated activation and protein conjugation of 4-MSBA.

Protocol B: Late-Stage Functionalization via Chan-Lam Coupling

Objective: Bioorthogonal attachment of an arylboronic acid-functionalized probe (e.g., fluorophore or payload) to the sulfoximine NH of the protein-4-MSBA conjugate.

Expertise & Causality: The Chan-Lam coupling is a transition-metal-catalyzed oxidative cross-coupling. The sulfoximine NH coordinates to a Cu(II) center, followed by transmetalation with the arylboronic acid. Subsequent oxidation (often utilizing ambient O2​ as a biomolecule-compatible terminal oxidant) and reductive elimination form the stable C–N bond[3]. This reaction is highly selective for the sulfoximine NH over native protein nucleophiles, enabling site-selective elaboration of the polypeptide[2].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM stock of the desired arylboronic acid probe in DMSO.

    • Prepare a fresh 50 mM stock of Cu(OAc)2​ in molecular biology grade water.

  • Reaction Assembly:

    • To the purified protein-4-MSBA conjugate (1 mg/mL in 50 mM sodium borate buffer, pH 8.0), add the arylboronic acid to achieve a 100-fold molar excess relative to the incorporated sulfoximine handles.

  • Catalyst Initiation:

    • Add the Cu(OAc)2​ stock to achieve a final copper concentration of 1 mM.

    • Expert Insight: Borate buffer provides the optimal mildly basic environment required to facilitate the transmetalation step without denaturing the protein.

  • Incubation:

    • Incubate the reaction mixture open to the air at RT for 12–24 hours. Ambient oxygen is strictly required to turn over the copper catalyst.

  • Quenching & Purification:

    • Add EDTA to a final concentration of 5 mM. EDTA rapidly chelates the copper catalyst, halting the reaction and preventing copper-induced protein aggregation.

    • Purify the final dual-conjugated protein via SEC. Validate the final mass addition via MALDI-TOF or intact LC-MS.

Chan_Lam Cu_Cat Cu(II) Catalyst Complex Cu(II)-Sulfoximine Complex Cu_Cat->Complex Ligand Exchange Sulfoximine Protein-4-MSBA (Sulfoximine NH) Sulfoximine->Complex Boronic Arylboronic Acid (Functional Probe) Transmet Transmetalation Intermediate Boronic->Transmet Complex->Transmet + Boronic Acid Transmet->Cu_Cat Catalyst Regeneration Product N-Aryl Sulfoximine (Dual Conjugate) Transmet->Product Reductive Elimination (O2 as oxidant)

Catalytic cycle for the Cu-mediated Chan-Lam cross-coupling of sulfoximine NH with arylboronic acids.

Quantitative Data & Optimization Parameters

To ensure a self-validating and reproducible workflow, adhere to the optimized parameters summarized below. Deviations from these ranges will predictably alter reaction kinetics and chemoselectivity.

Reaction StepKey ParameterOptimal RangeMechanistic Consequence
Primary Conjugation Buffer pH7.2 – 7.5Balances lysine ϵ -amine nucleophilicity (requires deprotonation) against the rapid hydrolysis rate of the NHS-ester.
Primary Conjugation Linker Excess10x – 50xDictates the Degree of Labeling (DoL). >50x excess increases DoL but risks target protein precipitation due to hydrophobicity.
Secondary Conjugation Cu(OAc)2​ Conc.0.5 – 2.0 mMEssential for catalytic turnover. Concentrations >2.0 mM risk irreversible copper-induced protein aggregation and misfolding.
Secondary Conjugation AtmosphereOpen to Air O2​ is strictly required as a terminal oxidant to regenerate the active Cu(II)/Cu(III) species for continuous catalytic turnover.
Secondary Conjugation Quenching Agent5 mM EDTAOutcompetes the sulfoximine and protein backbone for copper coordination, cleanly terminating the reaction.

References

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides The Journal of Organic Chemistry (ACS Publications)[Link]

  • Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides Chemical Science (RSC Publishing)[Link]

  • Biomolecule-Compatible Dehydrogenative Chan–Lam Coupling of Free Sulfilimines Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid synthesis

Technical Support Center: Optimizing 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic Acid Synthesis Welcome to the Application Science support hub. As a Senior Application Scientist specializing in late-stage functionalizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic Acid Synthesis

Welcome to the Application Science support hub. As a Senior Application Scientist specializing in late-stage functionalization and sulfur chemistry, I frequently encounter yield and chemoselectivity issues when researchers attempt the oxidative imination of electron-deficient sulfides.

Synthesizing 4-[imino(methyl)oxo- λ6 -sulfanyl]benzoic acid (also known as 4-(S-methylsulfonimidoyl)benzoic acid) presents a unique kinetic challenge. The para-carboxylic acid group strongly withdraws electron density from the sulfur center, making the intermediate sulfoxide highly resistant to electrophilic NH-transfer. Below is a comprehensive troubleshooting guide, mechanistic breakdown, and optimized protocol to bypass these bottlenecks and achieve quantitative yields.

Section 1: Mechanistic Overview & Pathway Analysis

To fix a failing reaction, we must first map the failure points. The industry-standard approach utilizes (diacetoxyiodo)benzene (PIDA) and ammonium carbamate for a one-pot sulfide-to-sulfoximine conversion[1]. However, this pathway is fraught with competing side reactions when applied to benzoic acid derivatives.

G A 4-(Methylthio)benzoic acid (Sulfide) B 4-(Methylsulfinyl)benzoic acid (Sulfoxide) A->B PhI(OAc)₂ (Fast Oxidation) C Activated Iodonitrene [PhI=NH] • TFE B->C H-Bonding Activation (TFE Solvent) D 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid (Target) B->D NH₂COONH₄ + PhI(OAc)₂ (Slow Imination) E 4-(Methylsulfonyl)benzoic acid (Sulfone Byproduct) B->E H₂O / Excess Oxidant (Over-oxidation) C->D Electrophilic NH Transfer F Methyl Ester Byproduct (if MeOH used) D->F MeOH solvent (Esterification)

Reaction pathway for oxidative imination highlighting intermediates and yield-limiting side reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction is stalling at the sulfoxide intermediate. How do I drive it to completion? A1: This is a kinetic issue. The para-carboxylic acid group reduces the nucleophilicity of the sulfur atom in the 4-(methylsulfinyl)benzoic acid intermediate. Consequently, the electrophilic attack by the in situ generated iodonitrene ( [PhI=NH] ) becomes the rate-limiting step.

  • The Fix: Switch your solvent from methanol to 2,2,2-trifluoroethanol (TFE). TFE acts as a strong hydrogen-bond donor, coordinating with the iodonitrene intermediate. This H-bonding significantly increases the electrophilicity of the nitrogen atom, accelerating the NH-transfer step even for highly electron-deficient substrates[1],[2].

Q2: I am observing significant formation of the sulfone byproduct. How can I prevent over-oxidation? A2: Sulfone formation is a competitive oxygen-transfer reaction. It dominates when the active iodonitrene is depleted, or when adventitious water hydrolyzes the hypervalent iodine species, favoring O-transfer over NH-transfer.

  • The Fix: Ensure strict anhydrous conditions. Use freshly opened PIDA and store your ammonium carbamate in a desiccator. Maintain a strict stoichiometric ratio of 2.5 equivalents of PIDA to 3.0 equivalents of ammonium carbamate. This ensures the nitrogen source is always in excess relative to the available oxidant, suppressing the oxygen-transfer pathway[1].

Q3: My LC-MS shows a mass corresponding to the methyl ester of my target compound (+14 Da). Why is this happening? A3: The standard Bull-Luisi protocol utilizes methanol as the primary solvent[1]. However, in the presence of a free carboxylic acid substrate and a hypervalent iodine oxidant, competitive Fischer-type esterification or direct displacement occurs, yielding methyl 4-(S-methylsulfonimidoyl)benzoate.

  • The Fix: Completely exclude methanol from your workflow. Utilize a solvent mixture of TFE and Acetonitrile (1:1). This provides the necessary substrate solubility and H-bond activation without the risk of forming methyl esters.

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why the TFE/MeCN system is mandatory for this specific substrate.

Solvent SystemOxidant (PIDA)NH Source (NH₂COONH₄)Time (h)Conversion to TargetMajor Byproduct
MeOH (0.5 M)2.5 eq2.0 eq1242%Methyl ester (35%)
MeCN (0.5 M)2.5 eq2.0 eq2428%Sulfoxide (stalled)
MeOH / H₂O (9:1)2.5 eq2.0 eq1215%Sulfone (60%)
TFE / MeCN (1:1) 2.5 eq 3.0 eq 4 >92% None (Trace sulfoxide)

Section 4: Standard Operating Procedure (Optimized Protocol)

This self-validating protocol is designed to maximize the yield of 4-[imino(methyl)oxo- λ6 -sulfanyl]benzoic acid while eliminating esterification and over-oxidation.

Step 1: Substrate Preparation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)benzoic acid (1.0 mmol, 168.2 mg).

Step 2: Solvent Addition Suspend the starting material in a 1:1 mixture of anhydrous 2,2,2-Trifluoroethanol (TFE) and Acetonitrile (4.0 mL total volume).

  • Causality: MeCN improves the solubility of the benzoic acid, while TFE acts as a critical hydrogen-bond donor to activate the intermediate iodonitrene, overcoming the electron-withdrawing effect of the para-carboxylic acid[1].

Step 3: Nitrogen Source Add ammonium carbamate (3.0 mmol, 234.2 mg) in one portion. It acts as both the ammonia source and a mild base.

Step 4: Oxidant Addition (Critical Step) Cool the suspension to 0 °C using an ice bath. Slowly add (diacetoxyiodo)benzene (PIDA) (2.5 mmol, 805.2 mg) portion-wise over 5 minutes.

  • Causality: The initial oxidation of the sulfide to the sulfoxide is highly exothermic. Controlling this temperature spike prevents the premature thermal decomposition of the hypervalent iodine reagent before the slower NH-transfer step can occur.

Step 5: Reaction Progression & Visual Validation Remove the ice bath and allow the reaction to stir at 25 °C.

  • Self-Validation: As the reaction warms, you will observe continuous gas evolution. This is the thermal decomposition of ammonium carbamate into NH3​ and CO2​ , confirming the active generation of the nucleophilic nitrogen species. Simultaneously, the opaque suspension will clarify into a pale-yellow solution as the highly polar sulfoximine product forms.

Step 6: LC-MS Monitoring After 4 hours, quench a 10 µL aliquot in 1 mL of acetonitrile and analyze via LC-MS.

  • Self-Validation: The critical marker for success is the disappearance of the intermediate sulfoxide mass ( [M+H]+=185 ) and the dominance of the target sulfoximine ( [M+H]+=200 ). Ensure the sulfone byproduct ( [M+H]+=201 ) and methyl ester ( [M+H]+=214 , if MeOH was improperly used) are absent.

Step 7: Workup & Isolation Concentrate the mixture under reduced pressure to remove the TFE/MeCN solvents. Triturate the crude residue with cold diethyl ether (3 x 15 mL).

  • Causality: Diethyl ether selectively dissolves the iodobenzene byproduct and residual acetic acid, leaving the zwitterionic/polar 4-[imino(methyl)oxo- λ6 -sulfanyl]benzoic acid behind as an insoluble, highly pure white solid. Filter and dry under vacuum.

References

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer Source: Molecules (via PubMed Central) URL:[Link]

  • Hypervalent iodine (III) reagents and ammonia as useful combination for highly chemoselective N-transfer to low-valent sulfur compounds Source: Arkivoc URL:[Link]

  • Synthesis of S‐Trifluoromethyl S‐Arylsulfoximine Thioglycosides through Pd‐Catalyzed Migita Cross‐Coupling Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Couplings with Sulfoximine Benzoic Acids

Welcome to the Advanced Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with S(VI) pharmacophores.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with S(VI) pharmacophores.

Coupling an amine to a benzoic acid that contains an unprotected sulfoximine ( R1​R2​S(=O)(=NH) ) presents a unique chemoselectivity challenge. The free sulfoximine nitrogen is a competitive nucleophile that frequently triggers degradation pathways, epimerization, and bis-acylation side reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—explaining the mechanistic causality behind these failures and providing field-proven, self-validating protocols to rescue your yields.

Mechanistic Overview: Reaction Pathways & Side Reactions

When activating a benzoic acid in the presence of an unprotected sulfoximine, the reaction can diverge into three distinct pathways depending on the coupling reagent's electrophilicity and the base used.

G A Sulfoximine Benzoic Acid + Target Amine B Activated Ester Intermediate A->B Coupling Reagent (HATU, T3P, etc.) C Desired Amide (Free NH-Sulfoximine) B->C Target Amine Attack (Kinetically Favored) D Bis-Acylated Byproduct (N-Acyl Sulfoximine) B->D Sulfoximine NH Attack (Competitive Nucleophile) E Epimerized/Degraded Product B->E Excess Base / Harsh Conditions D->C Selective Base Hydrolysis (Recovery Step)

Reaction pathways of unprotected sulfoximine benzoic acids during amide coupling.

Troubleshooting FAQs
Q1: I am observing a large secondary peak with a higher mass (+[Acyl mass]) during my amide coupling. What is this, and why is it forming?

The Causality: You are observing the bis-acylation byproduct . The free NH group of a sulfoximine is a competitive nucleophile. While generally less nucleophilic than a primary alkyl amine due to the electron-withdrawing nature of the S(VI) center, highly reactive coupling reagents (like HATU or PyBOP) generate intensely electrophilic active esters (e.g., OAt esters) that react indiscriminately[1]. As the target amine is consumed, the local concentration of the sulfoximine nitrogen becomes competitive, leading to N-acylation of the sulfoximine core.

Q2: I used HATU and have a mixture of desired product and N-acylated sulfoximine. Do I need to discard the batch?

The Causality & Solution: Do not discard the batch. You can rescue the product via selective base-mediated hydrolysis without requiring chromatographic purification[1]. Why this works: The N-acyl bond on the sulfoximine is highly polarized by the adjacent S(VI) center, making its carbonyl carbon significantly more electrophilic than the newly formed carbon-amide bond. Adding a mild aqueous base (like LiOH or K2​CO3​ ) will selectively hydrolyze the sulfoximine N-acyl group back to the free NH -sulfoximine while leaving your target amide intact[1].

Q3: My chiral sulfoximine is undergoing epimerization during the coupling step. How do I preserve the stereocenter?

The Causality: Sulfoximines are often chiral at the sulfur atom. Strong bases (like DBU or excess DIPEA) combined with highly active coupling reagents can cause epimerization via reversible addition-elimination sequences at the sulfur center or enolization if an alpha-proton is present. The Solution: Switch to T3P (Propylphosphonic anhydride) [2]. T3P generates a less reactive, more sterically hindered active ester intermediate. This intermediate requires a strong nucleophile (like your target primary amine) to react, effectively shutting down the pathway for the weaker sulfoximine nucleophile and minimizing epimerization risks[2]. Pair T3P with a milder base like N-methylmorpholine (NMM) or pyridine.

Quantitative Data: Coupling Reagent Selection Matrix

To prevent degradation, reagent selection must be dictated by the steric hindrance of your target amine. Use the following matrix to balance reactivity with chemoselectivity.

Coupling ReagentElectrophilicityChemoselectivity (Amine vs. Sulfoximine)Epimerization RiskRecommended Use Case
T3P ModerateHigh LowFirst Choice. Best for primary amines and preserving chiral S(VI) centers[2].
EDC / HOBt Moderate-HighMediumLow-MediumGood alternative if T3P fails. Generates water-soluble byproducts.
HATU Very HighLow (High risk of bis-acylation)HighOnly for highly sterically hindered or unreactive secondary amines[1]. Requires Step 4 hydrolysis recovery.
DCC HighLowMediumAvoid. DCU byproduct is difficult to separate from polar sulfoximines.
Validated Experimental Protocol: Chemoselective Coupling & In-Situ Byproduct Recovery

This protocol utilizes a self-validating workflow. It employs HATU for difficult couplings but integrates a mandatory analytical gate to determine if in-situ hydrolysis is required to recover bis-acylated degradation products[1].

Reagents Required:

  • Sulfoximine benzoic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • HATU (1.2 equiv) or T3P (1.5 equiv, 50% in EtOAc)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or EtOAc

  • Recovery Base: 1M aqueous LiOH

Step 1: Pre-Activation (Optional but recommended for HATU) Dissolve the sulfoximine benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and cool to 0 °C. Add the coupling reagent (HATU or T3P). Stir for 5 minutes to form the activated ester. Causality: Cooling to 0 °C suppresses the kinetic energy required for the weaker sulfoximine nucleophile to attack the activated ester, favoring the primary amine.

Step 2: Amine Addition Add the target amine (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

Step 3: In-Process Validation (LC-MS Gate) Action: Withdraw a 5 µL aliquot, quench in 100 µL MeCN/H2O, and analyze via LC-MS. Validation Logic: This analytical gate dictates the workflow divergence.

  • Path A: If the bis-acylated mass (+[Acyl] Da) is <5% relative to the product peak, the coupling was chemoselective. Proceed directly to Step 5 (Workup) .

  • Path B: If the bis-acylated mass is ≥5% , the system has lost chemoselectivity. Proceed to Step 4 (Conditional Hydrolysis) to rescue the yield[1].

Step 4: Conditional Hydrolysis (Recovery Step) Action: To the crude reaction mixture, add 1M aqueous LiOH (3.0 equiv). Stir at room temperature for 1–2 hours. Monitor via LC-MS until the bis-acylated peak disappears and converges into the target amide mass. Causality: The highly polarized N-acyl sulfoximine bond is rapidly cleaved by the hydroxide ion, whereas the target carboxamide remains completely stable under these mild conditions[1].

Step 5: Workup Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO3​ , followed by 5% aqueous LiCl (to remove DMF), and brine. Dry over Na2​SO4​ , filter, and concentrate. The crude material is typically pure enough to bypass column chromatography, containing only the free NH-sulfoximine amide[3].

References
  • [1] Biocatalytic Enantioselective Oxidation of N-Acyl-S-Methyl Sulfenamides for the Asymmetric Synthesis of S-Methyl Sulfoximines | Organic Letters - ACS Publications | 1

  • [2] Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins | Journal of the American Chemical Society | 2

  • [3] Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity | PMC | 3

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid

Welcome to the technical support center for the synthesis and purification of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this sulfoximine-containing benzoic acid derivative. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize impurities and achieve high-purity target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid and what are the primary impurities?

A1: A prevalent synthetic strategy involves a two-step process: the oxidation of a corresponding sulfide to a sulfoxide, followed by imidation to form the sulfoximine.[1][2] A one-pot synthesis from the sulfide is also a viable and efficient alternative.[3][4][5]

The primary impurities to monitor are:

  • Unreacted Starting Materials: Residual 4-(methylthio)benzoic acid or 4-(methylsulfinyl)benzoic acid.

  • Over-oxidation Products: 4-(Methylsulfonyl)benzoic acid (the corresponding sulfone) is a common byproduct if the oxidation is not carefully controlled.[1][6]

  • Side-Reaction Products: Impurities can arise from the reagents used in the imidation step, for instance, from the decomposition of iminating agents.[5][7]

Q2: My reaction seems to stall, and I have a significant amount of unreacted sulfoxide. What could be the issue?

A2: Incomplete imidation of the sulfoxide can be due to several factors. The iminating agent, such as those generated from ammonium carbamate and an iodine(III) reagent like (diacetoxyiodo)benzene, may have degraded.[5][8] Ensure that the reagents are fresh and handled under appropriate conditions. Additionally, the reaction may be sensitive to stoichiometry and temperature; carefully control these parameters.[9][10]

Q3: I am observing a significant amount of the sulfone byproduct. How can I minimize its formation?

A3: The formation of the sulfone, 4-(methylsulfonyl)benzoic acid, is a result of over-oxidation.[1][6] To mitigate this, consider the following:

  • Choice of Oxidant: Use a milder oxidizing agent or a more selective catalytic system. Hydrogen peroxide in glacial acetic acid is an effective system for selective oxidation of sulfides to sulfoxides.[11]

  • Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the sulfoxide is formed and before significant sulfone appears.

Q4: What are the best practices for purifying 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid on a larger scale?

A4: Given the polar nature of the carboxylic acid and the sulfoximine group, purification can be challenging.[12]

  • Recrystallization: This is often the most effective method for large-scale purification. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/heptane mixtures.

  • Salt Formation: Converting the benzoic acid to a salt can facilitate purification by crystallization. Subsequent acidification will yield the purified product.

  • Chromatography: While less ideal for very large scales, flash column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol with acetic acid) can be effective for smaller batches or for removing stubborn impurities.[13][14]

Troubleshooting Guides

Issue 1: High Levels of 4-(Methylsulfonyl)benzoic Acid (Sulfone) Impurity

This is a common issue arising from the over-oxidation of the intermediate sulfoxide.

Root Cause Analysis and Mitigation Strategy:

cluster_0 Problem: High Sulfone Impurity cluster_1 Root Causes cluster_2 Solutions Problem High Levels of 4-(Methylsulfonyl)benzoic acid Cause1 Harsh Oxidizing Agent Problem->Cause1 Cause2 Excess Oxidant Problem->Cause2 Cause3 Prolonged Reaction Time or High Temperature Problem->Cause3 Solution1 Use Selective Oxidant (e.g., H2O2/AcOH) Cause1->Solution1 Solution2 Precise Stoichiometric Control of Oxidant Cause2->Solution2 Solution3 Careful Reaction Monitoring (TLC, LC-MS) Cause3->Solution3

Caption: Troubleshooting workflow for high sulfone impurity.

Detailed Protocol for Selective Oxidation:

  • Reaction Setup: In a suitable reactor, dissolve the starting sulfide, 4-(methylthio)benzoic acid, in glacial acetic acid.

  • Oxidant Addition: Slowly add a stoichiometric amount (1.0-1.1 equivalents) of 30% hydrogen peroxide to the solution while maintaining the temperature at 20-25°C.[11]

  • Monitoring: Monitor the reaction every 30 minutes using TLC or LC-MS.

  • Work-up: Once the starting sulfide is consumed and before significant sulfone is detected, quench the reaction by adding it to cold water.

  • Isolation: Filter the precipitated product and wash with water.

ParameterUncontrolled OxidationControlled Oxidation
Oxidant m-CPBA (1.5 eq)H₂O₂ (1.05 eq)
Temperature 40°C25°C
Typical Sulfone Impurity 15-25%<5%
Issue 2: Poor Yield and Incomplete Conversion During Imidation

This often points to issues with the iminating reagents or reaction conditions, especially during scale-up.

Root Cause Analysis and Mitigation Strategy:

cluster_0 Problem: Incomplete Imidation cluster_1 Root Causes cluster_2 Solutions Problem Low Yield and High Unreacted Sulfoxide Cause1 Degraded Iminating Reagents (e.g., (diacetoxyiodo)benzene) Problem->Cause1 Cause2 Suboptimal Solvent or Temperature Problem->Cause2 Cause3 Poor Solubility of Reactants Problem->Cause3 Solution1 Use Fresh, High-Purity Reagents Cause1->Solution1 Solution2 Optimize Solvent System (e.g., MeOH/Toluene mixture) Cause2->Solution2 Solution3 Ensure Homogeneous Reaction Mixture with Adequate Stirring Cause3->Solution3

Caption: Troubleshooting workflow for incomplete imidation.

Optimized Imidation Protocol for Scale-Up:

A robust method for the synthesis of NH-sulfoximines from sulfoxides utilizes (diacetoxyiodo)benzene and ammonium carbamate.[8][9] For large-scale synthesis, a mixed solvent system can facilitate both the reaction and the subsequent work-up.[8]

  • Reaction Setup: Suspend 4-(methylsulfinyl)benzoic acid, (diacetoxyiodo)benzene (1.5 eq), and ammonium carbamate (2.5 eq) in a mixture of methanol and toluene.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The use of methanol facilitates the reaction, while toluene aids in the subsequent extractive work-up.[8]

  • Monitoring: Monitor the reaction by LC-MS until the sulfoxide is consumed.

  • Work-up: Quench the reaction with aqueous sodium hydroxide solution. Separate the aqueous layer and wash with toluene to remove organic-soluble impurities.

  • Isolation: Acidify the aqueous layer with HCl to precipitate the product. Filter and dry the solid. An AstraZeneca team successfully scaled a similar synthesis to 30 kg, isolating the product as an HCl salt in >99% purity and 83% yield.[5][8]

Issue 3: Difficulty in Removing Polar Impurities During Purification

The high polarity of the target compound can make the removal of similarly polar impurities challenging.

Purification Strategy: Recrystallization vs. Chromatography

MethodAdvantagesDisadvantagesBest For
Recrystallization Scalable, cost-effective, can yield very high purity.Requires finding a suitable solvent system, potential for product loss in mother liquor.Removing major impurities on a large scale.
Chromatography High resolution, effective for removing trace impurities and closely related compounds.[13][15]Less scalable, solvent-intensive, can be costly.Final polishing step or for small to medium batches.

Advanced Purification Protocol: pH-Modulated Extraction and Recrystallization

  • Dissolution: Dissolve the crude product in an aqueous solution of sodium bicarbonate. The target compound will form a water-soluble sodium salt.

  • Extraction: Wash the basic aqueous solution with a water-immiscible organic solvent like ethyl acetate to remove non-acidic, less polar impurities.

  • Precipitation: Slowly acidify the aqueous layer with cold 1M HCl to precipitate the purified 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid.

  • Recrystallization: Further purify the precipitated solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove any remaining polar impurities.

References

  • Wimmer, A., & König, B. (2019). A dual nickel photocatalytic approach enables a scalable synthesis of a broad scope of N-arylated sulfoximines. Organic Letters, 21(8), 2740-2744. Available at: [Link]

  • Lin, Y., et al. (2024). Synthesis of N-Sulfinyl Sulfoximines from 5-(Sulfoximido)dibenzothiophenium Triflates and Sodium Sulfinates. The Journal of Organic Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. Available at: [Link]

  • Kachala, M., et al. (2021). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 86(7), 5468–5478. Available at: [Link]

  • Kachala, M., et al. (2021). One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. The Journal of Organic Chemistry, 86(7), 5468–5478. Available at: [Link]

  • Wilson, R., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(4), 633. Available at: [Link]

  • ResearchGate. (n.d.). Transformation of Sulfoximines and Cyclic Sulfoximines. Available at: [Link]

  • Maruska, A., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. Journal of Chromatography A, 1000(1-2), 859-870. Available at: [Link]

  • Rochu, D., & Renaudin, R. (1986). Chromatographic Separation on Silica of Polar Aromatic Compounds. Journal of Liquid Chromatography, 9(14), 3147-3162. Available at: [Link]

  • Gualandi, A., & Cozzi, P. G. (2016). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. Available at: [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Sulfimine-Promoted Fast O Transfer: One-step Synthesis of Sulfoximine from Sulfide. Available at: [Link]

  • Johnson, C. R. (1985). The Utilization of Sulfoximines and Derivatives as Reagents for Organic Synthesis. Aldrichimica Acta, 18(1), 3-14. Available at: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Sowa, M., et al. (2024). Strategies for oxidative synthesis of N-triflyl sulfoximines. RSC Advances, 14(44), 30836-30843. Available at: [Link]

  • Taylor & Francis. (n.d.). Sulfoximine – Knowledge and References. Available at: [Link]

  • Harmata, M., & Hong, X. (2018). Polycyclic Sulfoximines as New Scaffolds for Drug Discovery. ACS Combinatorial Science, 20(5), 291-296. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Available at: [Link]

  • Bolm, C., et al. (2016). Building Block Approach for the Synthesis of Sulfoximines. Organic Letters, 18(20), 5364–5367. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by oxidation. Available at: [Link]

  • Bull, J. A., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120. Available at: [Link]

  • Luisi, R., & Bull, J. A. (2023). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 100, 131-148. Available at: [Link]

  • Luisi, R., & Bull, J. A. (2023). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure. Available at: [Link]

  • Luisi, R., & Bull, J. A. (2021). Synthesis and Transformations of NH‐Sulfoximines. Chemistry – A European Journal, 27(64), 17293-17313. Available at: [Link]

  • Ali, M. H., & Leach, C. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(5), 1080-1085. Available at: [Link]

  • Luisi, R., & Bull, J. A. (2021). Synthesis and Transformations of NH‐Sulfoximines. Chemistry – A European Journal, 27(64), 17293-17313. Available at: [Link]

  • Sowa, M., et al. (2024). Strategies for oxidative synthesis of N-triflyl sulfoximines. RSC Advances, 14(44), 30836-30843. Available at: [Link]

  • ResearchGate. (n.d.). Sulfoximines: Structures, Properties and Synthetic Applications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-S coupling. Available at: [Link]

  • Bizet, V., & Bolm, C. (2015). Sulfur imidations: access to sulfimides and sulfoximines. Chemical Society Reviews, 44(9), 2780-2794. Available at: [Link]

  • Lücking, U., et al. (2018). General Approach to Cyclic Arylsulfoximines and their Derivatives. Organic Letters, 20(2), 402-405. Available at: [Link]

  • ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available at: [Link]

  • Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • Sowa, M., et al. (2024). Strategies for oxidative synthesis of N-triflyl sulfoximines. RSC Advances, 14(44), 30836-30843. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2017). 4-Methyl-2-(2-methylanilino)benzoic acid. Available at: [Link]

  • Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

Sources

Optimization

Technical Support Center: Efficient Enantiomeric Resolution of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid

Welcome to the technical support center for the chiral resolution of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on separating the enantiomers of this molecule, a compound of interest due to its dual-functionality, incorporating both a carboxylic acid and a chiral sulfoximine moiety.

The stereochemistry of pharmaceutical compounds is a critical attribute, as enantiomers often exhibit different pharmacological and toxicological profiles[1]. This resource provides a structured approach to developing a robust resolution method, complete with troubleshooting guides and frequently asked questions to address common laboratory challenges.

Overall Resolution Strategy

The resolution of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid presents a unique challenge due to the presence of two key functional groups: an acidic carboxylic acid and a stereogenic sulfur center in the sulfoximine group. This dual nature allows for two primary resolution strategies: classical diastereomeric salt crystallization and modern chiral chromatography. The choice between these methods often depends on scale, available equipment, and the specific physicochemical properties of the diastereomeric intermediates or the enantiomers themselves.

A logical workflow for tackling this resolution is presented below.

G cluster_start cluster_method1 Method 1: Diastereomeric Salt Crystallization cluster_method2 Method 2: Chiral Chromatography cluster_end start Start: Racemic Acid screen_base Screen Chiral Bases (e.g., Brucine, (R/S)-PEA) start->screen_base form_salt Form Diastereomeric Salts screen_base->form_salt screen_solvent Screen Solvents for Selective Crystallization form_salt->screen_solvent crystallize Fractional Crystallization screen_solvent->crystallize isolate Isolate Less Soluble Salt crystallize->isolate analytical_dev Analytical Method Development (HPLC/SFC) crystallize->analytical_dev Resolution Fails or Low d.e. liberate Liberate Enriched Acid isolate->liberate analyze_ee Analyze % ee (Chiral HPLC) liberate->analyze_ee end_product Pure Enantiomer analyze_ee->end_product Success: High % ee screen_csp Screen Chiral Stationary Phases (CSPs) analytical_dev->screen_csp screen_mp Screen Mobile Phases screen_csp->screen_mp prep_scaleup Preparative Scale-Up screen_mp->prep_scaleup collect_fractions Collect Enantiomeric Fractions prep_scaleup->collect_fractions isolate_product Isolate Pure Enantiomers collect_fractions->isolate_product isolate_product->end_product

Caption: General workflow for the enantiomeric resolution of 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid.

Method 1: Diastereomeric Salt Formation & Crystallization

This classical method involves reacting the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[2][3] Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization.[2][4]

Principle of Operation

The key to this technique is the difference in the crystal lattice energies of the two diastereomeric salts. In an ideal solvent, one salt will be significantly less soluble than the other, allowing it to crystallize selectively from the solution.[2] Subsequent acidification of the isolated salt liberates the desired, enantiomerically-enriched carboxylic acid. It is important to note that enantioselection primarily occurs during the crystallization step itself, with negligible preferential binding observed in the solution phase for many systems.[5]

Detailed Experimental Protocol

Protocol 1: Screening and Optimization of Diastereomeric Salt Crystallization

  • Chiral Base Selection:

    • Select a range of commercially available, enantiomerically pure chiral bases. Given the acidic nature of the target compound, suitable bases include alkaloids and synthetic amines.

    • Rationale: The structural compatibility between the chiral acid and the chiral base is crucial for forming well-defined crystalline salts with a significant solubility difference.[6] A screening approach is empirical but necessary.[7]

  • Initial Salt Formation & Solvent Screening:

    • In separate small-scale test tubes, dissolve the racemic acid (1.0 eq) in a minimal amount of various heated solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).

    • Add an equimolar amount (1.0 eq) of the chiral resolving agent.

    • Allow the solutions to cool slowly to room temperature, and then to 0-4 °C. Observe for precipitation.

    • Rationale: The solvent plays the most critical role in maximizing the solubility difference between the diastereomeric salts.[2] The ideal solvent will dissolve both salts at a higher temperature but allow only one to crystallize upon cooling.

  • Isolation and Analysis:

    • Isolate any crystalline solid by filtration. Wash with a small amount of cold solvent and dry.

    • Liberate the acid by dissolving the salt in water/ethyl acetate and acidifying with 1M HCl. Extract the enriched acid into the organic layer.

    • Analyze the enantiomeric excess (% ee) of the recovered acid using a chiral HPLC method (see Method 2 for development).

    • Rationale: Direct analysis of the acid is more reliable than analyzing the diastereomeric salts. This step quantifies the success of the resolution.

Troubleshooting & FAQs for Salt Formation
Problem Likely Cause(s) Recommended Solution(s)
No crystals form at all. The diastereomeric salts are too soluble in the chosen solvent. The solution is not sufficiently supersaturated.Solvent Screening: Test less polar solvents or solvent mixtures. Anti-Solvent Addition: Slowly add a solvent in which the salts are insoluble (e.g., hexane into ethyl acetate) to induce precipitation. Concentration: Carefully evaporate some solvent to increase the concentration.[8]
"Oiling out" occurs (salt separates as a liquid/gum). The solution is too concentrated (high supersaturation). The cooling rate is too fast.Dilution: Add more solvent before cooling. Slow Cooling: Use a programmable bath or insulate the flask to slow the cooling rate. Seeding: Add a few seed crystals of the desired diastereomer to a supersaturated solution to encourage ordered crystal growth.[2]
Low Diastereomeric Excess (d.e.) / Low % ee. The solubility difference between the two diastereomeric salts in the chosen solvent is small. Co-precipitation of the more soluble diastereomer.Re-evaluate Solvent: A thorough solvent screening is the most effective solution.[8] Recrystallization: Perform one or more recrystallizations on the enriched solid material to improve purity. Change Resolving Agent: A different chiral base can lead to salts with vastly different crystallization properties.[2]
Low Yield of Crystalline Salt. The target diastereomeric salt is still quite soluble in the chosen solvent. The molar ratio of acid to base is not optimal.Optimize Temperature: Use a lower final crystallization temperature and allow for a longer crystallization time. Stoichiometry: Experiment with using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 eq), which can sometimes improve the purity of the initial crop of crystals.[8]

Method 2: Chiral Preparative Chromatography (HPLC/SFC)

Direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a Chiral Stationary Phase (CSP) is a powerful and widely used alternative.[9][10] This method is often faster to develop and more broadly applicable than crystallization.

Principle of Operation

Chiral recognition on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[10][11] Differences in the stability of these complexes lead to different retention times, allowing for separation.[11] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and effective for a wide range of compounds, including those with sulfoximine moieties.[12][13] Recognition involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[14][15]

G cluster_CSP Chiral Stationary Phase (CSP) cluster_analytes cluster_interaction Transient Diastereomeric Complexes cluster_output CSP_node racemate Racemic Mixture (R & S Enantiomers) complex_R CSP • R-Enantiomer (More Stable) racemate->complex_R complex_S CSP • S-Enantiomer (Less Stable) racemate->complex_S Interaction elute_R R-Enantiomer (Elutes Second) complex_R->elute_R elute_S S-Enantiomer (Elutes First) complex_S->elute_S Dissociation

Caption: Principle of chiral separation on a Chiral Stationary Phase (CSP).

Detailed Experimental Protocol

Protocol 2: Analytical Method Development and Scale-Up

  • Column and Mobile Phase Screening (Analytical Scale):

    • The unpredictable nature of chiral separations necessitates an empirical screening approach.[1]

    • Columns: Screen a set of polysaccharide-based CSPs. Based on literature for sulfoximines and acidic compounds, good starting points are columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).[12] Quinine-based anion-exchanger CSPs are also excellent candidates for acidic compounds.[16]

    • Mobile Phases (HPLC): Screen in Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes.

      • NP: Hexane/Ethanol or Hexane/Isopropanol with a small amount of acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA) to improve peak shape.

      • PO: Acetonitrile or Methanol with additives.[17]

      • RP: Acetonitrile/Water or Methanol/Water with a pH-adjusting buffer.

    • Mobile Phases (SFC): Use CO₂ as the main solvent with an alcohol co-solvent (e.g., Methanol, Ethanol). Additives may be required. SFC often provides faster separations than HPLC.[18][19]

  • Method Optimization:

    • Once partial separation is achieved, optimize for resolution (Rs > 1.5 is ideal).

    • Mobile Phase Composition: Fine-tune the ratio of the strong solvent (co-solvent) to modulate retention and resolution.[1]

    • Temperature: Lowering the column temperature often increases chiral selectivity and improves resolution.[20]

    • Flow Rate: Slower flow rates can sometimes improve resolution, but at the cost of longer run times.[20]

  • Preparative Scale-Up:

    • Once an optimized analytical method is established, scale up to a preparative column with the same stationary phase.

    • Increase the sample concentration and injection volume to maximize throughput.

    • Collect the separated enantiomeric fractions, combine the respective pure fractions, and remove the solvent to isolate the pure enantiomers.

Troubleshooting & FAQs for Chromatography
Problem Likely Cause(s) Recommended Solution(s)
No separation observed on any column. The selected CSPs and mobile phases do not provide sufficient enantiorecognition.Expand Screening: Try a wider range of CSPs (e.g., protein-based, macrocyclic glycopeptide-based).[11][17] Change Mode: If you screened in NP, try RP or Polar Organic mode, as selectivity can be complementary.[9]
Poor peak shape (tailing or fronting). Secondary interactions with the silica support. Analyte is ionized. Mass overload.Additives: For your acidic compound, add a small amount of a stronger acid (like TFA) to the mobile phase to suppress ionization and improve peak shape. Reduce Load: Decrease the amount of sample injected.
Poor Resolution (Rs < 1.5). Insufficient selectivity (α) or efficiency (N).Optimize Mobile Phase: Adjust the percentage of the alcohol modifier. A lower percentage often increases retention and selectivity. Lower Temperature: Decrease the column temperature in 5-10 °C increments.[20] Reduce Flow Rate: Lower the flow rate to increase the number of theoretical plates (N).
Enantiomer elution order changes. This can happen when changing the mobile phase composition or the type of alcohol modifier.This is not necessarily a problem but a known phenomenon.[19] Confirm the identity of each peak by collecting fractions and using a polarimeter or by comparing with a known standard if available.

Enantiomeric Purity Analysis

Regardless of the resolution method chosen, the final enantiomeric purity, expressed as enantiomeric excess (% ee), must be determined accurately.

Protocol 3: Determination of Enantiomeric Excess (% ee)

  • Method: Use the optimized analytical chiral HPLC or SFC method developed in the previous section.

  • Sample Preparation: Prepare a dilute solution of the resolved enantiomer in the mobile phase.

  • Analysis:

    • Inject a sample of the starting racemic material to determine the retention times of both enantiomers.

    • Inject the sample of the resolved enantiomer.

    • Integrate the peak areas for both the major and minor enantiomers in the sample chromatogram.[1]

  • Calculation:

    • The enantiomeric excess is calculated using the integrated peak areas:[10] % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100

References

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Efficient Kinetic Resolution of Sulfur-Stereogenic Sulfoximines by Exploiting CpX RhIII -Catalyzed C-H Functionalization. Angewandte Chemie International Edition. Available at: [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Kinetic resolution of sulfur-stereogenic sulfoximines by Pd(ii)–MPAA catalyzed C–H arylation and olefination. Chemical Science. Available at: [Link]

  • Preparation of chiral sulfoximines by resolution with CSA. ResearchGate. Available at: [Link]

  • HPLC Chiral Columns. Element Lab Solutions. Available at: [Link]

  • Kinetic Resolution of Sulfoximines via Asymmetric Organocatalyzed Formation of Benzothiadiazine-1-oxides. Organic Letters. Available at: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available at: [Link]

  • Chiral Brønsted Acid-Catalyzed Kinetic Resolution of Sulfoximines for the Synthesis of Benzothiadiazine-1-Oxides. The Journal of Organic Chemistry. Available at: [Link]

  • Elucidation of the mechanism of chiral selectivity in diastereomeric salt formation using organic solvent nanofiltration. Chemical Communications. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Chromatographic Enantioseparation of Chiral Sulfoximines on Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science. Available at: [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
  • Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Crystal Growth & Design. Available at: [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. Available at: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Agilent Technologies. Available at: [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry. Available at: [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

  • Enantiomeric Separation of Chiral Sulfoxides by Supercritical Fluid Chromatography. Journal of Separation Science. Available at: [Link]

  • SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Resolution- Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Separation of diastereomers by crystallization with seeding. Reddit. Available at: [Link]

  • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams. Molecules. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Available at: [Link]

  • Generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Chiral resolution by diastereomeric salt crystallization. HKUST Institutional Repository. Available at: [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]

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Troubleshooting

handling and storage best practices for 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid

Troubleshooting, Handling, and Experimental Workflows Overview 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (CAS: 1934721-92-2), commonly referred to as 4-(S-Methylsulfonimidoyl)benzoic acid, is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting, Handling, and Experimental Workflows

Overview

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (CAS: 1934721-92-2), commonly referred to as 4-(S-Methylsulfonimidoyl)benzoic acid, is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. The sulfoximine moiety serves as an advanced bioisostere for sulfones, sulfonamides, and alcohols, offering improved aqueous solubility, reduced lipophilicity, and unique hydrogen-bond donor/acceptor properties[1].

Because this molecule contains both a carboxylic acid and a free sulfoximine NH, it presents unique physicochemical behaviors and chemoselectivity challenges during synthesis.

Physicochemical Profile & Safety Data

Understanding the inherent properties of this compound is critical for assay design, storage, and synthetic application.

PropertyValue / ClassificationExperimental Impact & Causality
Molecular Formula C8H9NO3SN/A
Molecular Weight 199.23 g/mol Ensure precise molarity calculations during assay prep[2].
pKa (Carboxylic Acid) ~4.0 (Estimated)Deprotonates at physiological pH, forming a water-soluble carboxylate anion.
pKa (Sulfoximine NH) ~24 (in DMSO)Weakly acidic in non-aqueous media; acts as a weak base (pKaH ~ 2-3) in water[3],[4].
Hazard Classification Acute Tox. 4, Skin Irrit. 2Requires standard PPE (nitrile gloves, lab coat, safety goggles). Handle powder in a fume hood[5].
Handling, Storage, and Reconstitution FAQs

Q: What are the optimal storage conditions for the powder to prevent degradation? A: Store the lyophilized powder at -20°C in a desiccator protected from light. Causality: Sulfoximines possess high polar surface areas, and the free NH group acts as both a hydrogen-bond donor and acceptor, making the compound prone to hygroscopicity[3]. Moisture ingress not only throws off gravimetric calculations but can also facilitate slow hydrolysis of the sulfoximine over extended periods.

Q: How should I prepare stock solutions for in vitro biological assays? A: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM stock. Protocol:

  • Remove the vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Add the required volume of anhydrous DMSO.

  • Vortex gently until fully dissolved.

  • Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to precipitation or degradation.

HandlingWorkflow A Receipt of Compound (Powder) B Equilibrate to RT (Prevent Condensation) A->B Step 1 C Aliquoting in Dry Box (Argon/N2) B->C Step 2 D Long-Term Storage (-20°C, Desiccated) C->D Solid E Stock Solution Prep (Anhydrous DMSO) C->E Liquid F Aqueous Assay Buffer (pH 7.4, <1% DMSO) E->F Dilution G Discard after 24h (Avoid Hydrolysis) F->G Post-Assay

Workflow for the handling, storage, and reconstitution of sulfoximine derivatives.

Synthetic Workflows & Troubleshooting

Q: I am trying to synthesize an amide by coupling the benzoic acid moiety to a primary amine, but I am observing oligomerization and N-acylation. How do I achieve chemoselectivity? A: This is a common issue with bifunctional sulfoximines. While the free NH of the sulfoximine is inherently electron-withdrawing and less nucleophilic than a standard aliphatic amine (pKa ~24 in DMSO)[3], it can still compete for the activated ester intermediate, leading to self-condensation (oligomerization) or off-target N-acylation.

To resolve this, you must rely on kinetic control using specific coupling reagents and low temperatures, or utilize a transient protecting group.

CouplingTree Start Target: Amide Bond via Carboxyl Group Check Is external amine highly nucleophilic/unhindered? Start->Check Direct Direct Coupling (HATU, DIPEA, 0°C) Check->Direct Yes Protect Protect Sulfoximine NH (Boc2O, DMAP) Check->Protect No / Oligomers Seen End Purified Target Amide Direct->End Couple Coupling Reaction (EDC, HOBt) Protect->Couple Deprotect TFA Deprotection (Yields Free NH) Couple->Deprotect Deprotect->End

Decision tree for chemoselective carboxyl activation in the presence of a free sulfoximine.

Step-by-Step Methodology: Chemoselective Amide Coupling (Kinetic Control)

This self-validating protocol utilizes HATU at low temperatures to kinetically favor the more nucleophilic external amine over the sulfoximine NH.

  • Preparation: In an oven-dried flask purged with Argon, dissolve 4-(S-Methylsulfonimidoyl)benzoic acid (1.0 equiv, 0.5 mmol) in 5 mL of anhydrous DMF.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add HATU (1.1 equiv) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Expert Insight: Maintaining 0°C is critical. At room temperature, the thermodynamic driving force can overcome the low nucleophilicity of the sulfoximine NH, leading to side reactions.

  • Amine Addition: After 10 minutes of activation, slowly add the target primary amine (1.2 equiv).

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to slowly warm to room temperature. Monitor the reaction via LC-MS. The mass of the desired product will be [M+H]+, whereas N-acylated dimers will appear at roughly [2M - H2O + H]+.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). Expert Insight: LiCl dramatically increases the partition coefficient of DMF into the aqueous layer, ensuring a clean organic phase without the need for high-vacuum distillation.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient).

Q: What if the external amine is sterically hindered and kinetic control fails? A: If direct coupling fails and oligomers persist, you must protect the sulfoximine NH. The most reliable method is Boc-protection using Boc2O and a catalytic amount of DMAP in DCM. The Boc group can be easily removed post-coupling using 20% TFA in DCM to regenerate the free sulfoximine[1].

References[5] Title: 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid — Chemical Substance Information

Sources

Reference Data & Comparative Studies

Validation

NMR spectra characterization of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid

An in-depth comparative analysis of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (commonly referred to as 4-(S-methylsulfonimidoyl)benzoic acid) requires a rigorous evaluation of its structural, electronic, and phys...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (commonly referred to as 4-(S-methylsulfonimidoyl)benzoic acid) requires a rigorous evaluation of its structural, electronic, and physicochemical properties against its traditional bioisosteres: sulfones and sulfoxides.

As medicinal chemistry increasingly pivots toward high-sp3, topologically diverse scaffolds, the sulfoximine functional group has emerged as a privileged motif. This guide provides an authoritative comparison of this compound's NMR spectroscopic profile and physicochemical performance, detailing the causality behind the analytical data and establishing self-validating experimental workflows.

Mechanistic Rationale: The Sulfoximine Bioisostere

In drug design, replacing a sulfone group (-SO₂R) with a sulfoximine group (-S(O)(NH)R) fundamentally alters the molecule's electronic distribution and three-dimensional geometry. While the sulfone features two highly electronegative oxygen atoms, the sulfoximine replaces one oxygen with an imino (=NH) group.

Because nitrogen is less electronegative than oxygen, the sulfoximine moiety is slightly less electron-withdrawing than the sulfone. Furthermore, the introduction of the imino group breaks the local symmetry, creating a stereogenic center at the sulfur atom and providing a new vector for hydrogen-bond donation. These electronic shifts are directly quantifiable via Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioisosteres A Sulfide (4-(Methylthio)benzoic acid) B Sulfoxide (4-(Methylsulfinyl)benzoic acid) A->B Oxidation[O] C Sulfone (4-(Methylsulfonyl)benzoic acid) B->C Oxidation [O] D Sulfoximine (4-[Imino(methyl)oxo-λ6-sulfanyl]benzoic acid) B->D Imidation [NH]

Structural evolution and synthetic pathways of sulfur-based bioisosteres.

Comparative NMR Characterization

To objectively evaluate 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid, we must compare its spectral signature against 4-(methylsulfonyl)benzoic acid (the sulfone) and 4-(methylsulfinyl)benzoic acid (the sulfoxide). The causality of the chemical shifts is directly tied to the inductive effects of the substituents attached to the sulfur atom.

Quantitative Spectral Comparison (DMSO-d₆, 400 MHz)
Functional GroupCompound¹H NMR: S-CH₃ (ppm)¹H NMR: Aromatic (ppm)¹H NMR: NH (ppm)¹³C NMR: S-CH₃ (ppm)
Sulfoxide 4-(Methylsulfinyl)benzoic acid~2.80 (s, 3H)7.85 (d, 2H), 8.10 (d, 2H)N/A~43.0
Sulfoximine 4-[Imino(methyl)oxo-λ⁶-sulfanyl]benzoic acid~3.15 (s, 3H)8.02 (d, 2H), 8.12 (d, 2H)~4.30 (br s, 1H)~44.0
Sulfone 4-(Methylsulfonyl)benzoic acid~3.28 (s, 3H)8.10 (d, 2H), 8.18 (d, 2H)N/A~43.5

Causality of Chemical Shifts:

  • The Methyl Protons (S-CH₃): The sulfone group exerts the strongest electron-withdrawing effect, heavily deshielding the adjacent methyl protons (δ 3.28). In the sulfoximine, the substitution of an oxygen atom for an imino nitrogen reduces this inductive pull, resulting in a relative shielding effect that shifts the methyl signal upfield to δ 3.15.

  • The Exchangeable NH Proton: The imino proton in the sulfoximine typically appears as a broad singlet around δ 4.10–4.50. Its broadness is caused by quadrupolar relaxation from the ¹⁴N nucleus and rapid intermolecular chemical exchange.

Self-Validating Experimental Workflows

To ensure scientific integrity, the NMR characterization of sulfoximines must be treated as a self-validating system. The presence of the NH group can easily be confused with residual water in hygroscopic solvents like DMSO-d₆. The following protocol guarantees unambiguous assignment.

Step-by-Step NMR Methodology
  • Sample Preparation: Dissolve 15 mg of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid in 0.6 mL of anhydrous DMSO-d₆ (99.9% D). Use a new ampoule to minimize the HDO water peak at δ 3.33, which can obscure the S-CH₃ singlet at δ 3.15.

  • Primary ¹H Acquisition: Acquire the standard 1D ¹H NMR spectrum (400 MHz, 16 scans, 2-second relaxation delay). Identify the putative NH broad singlet at ~δ 4.30.

  • Validation via D₂O Exchange: Add 10 μL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.

    • Causality: The labile NH proton will undergo rapid isotopic exchange with deuterium, causing the signal at δ 4.30 to disappear. If the peak remains, it is structurally non-labile, indicating an impurity or misassignment.

  • 2D Connectivity (HSQC/HMBC): Acquire an HSQC spectrum.

    • Causality: The S-CH₃ protons (δ 3.15) will show a direct cross-peak to the carbon at δ 44.0. The NH proton, lacking a direct carbon attachment, will show no HSQC cross-peaks, further validating its identity.

NMR_Workflow N1 Sample Preparation (15 mg in 0.6 mL DMSO-d6) N2 1H NMR Acquisition (400 MHz, ns=16, d1=2s) N1->N2 N3 D2O Exchange Exp. (Identify NH Proton) N2->N3 N4 13C & 2D NMR (HSQC/HMBC) (Structural Assignment) N2->N4 N5 Spectral Processing & Multiplet Analysis N3->N5 N4->N5 N6 Comparative Validation vs Sulfone/Sulfoxide N5->N6

Self-validating NMR characterization workflow for sulfoximine derivatives.

Physicochemical Performance Comparison

Beyond spectral differences, the choice to utilize 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid over its sulfone counterpart is driven by its superior physicochemical performance in biological systems. According to foundational literature on sulfoximine bioisosterism [1], the introduction of the NH group drastically alters the molecule's interaction with aqueous environments and target proteins.

ParameterSulfone AnalogSulfoximine AnalogCausality / Impact on Performance
H-Bond Donors 1 (COOH)2 (COOH, NH)The imino group acts as a potent H-bond donor, enabling novel binding interactions within kinase or protease active sites [2].
Aqueous Solubility BaselineSignificantly HigherThe asymmetric, polar nature of the S=N bond drastically reduces crystal lattice energy and increases solvation [1].
Chirality AchiralChiral (at Sulfur)Provides a distinct 3D vector. Enantiomers can be separated to optimize target selectivity and reduce off-target toxicity.
Metabolic Stability HighHighUnlike sulfoxides, which can be oxidized to sulfones in vivo, sulfoximines are highly resistant to oxidative degradation [3].

Conclusion

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid represents a highly engineered building block that outperforms traditional sulfones in solubility and topological complexity. By utilizing the self-validating NMR workflows detailed above, researchers can accurately map the distinct electronic shielding effects of the sulfoximine core, ensuring rigorous quality control before advancing these motifs into complex drug discovery pipelines.

References

  • Lücking, U. "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 2013, 52 (36), 9399–9408.[Link]

  • Frings, M. et al. "Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry, 2017, 126, 225-245.[Link]

  • Bull, J. A. et al. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." Molecules, 2023, 28 (3), 1150.[Link]

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-(S-Methylsulfonimidoyl)benzoic Acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Li...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-(S-methylsulfonimidoyl)benzoic acid, a compound of interest in medicinal chemistry. We will explore two distinct HPLC approaches, a primary reversed-phase method for achiral purity and a secondary chiral method for enantiomeric purity, and detail a comprehensive validation of the primary method based on the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction to 4-(S-Methylsulfonimidoyl)benzoic Acid and the Imperative of Purity Analysis

4-(S-methylsulfonimidoyl)benzoic acid is a unique molecule featuring a chiral sulfur center, a carboxylic acid moiety, and an aromatic ring. This combination of functional groups presents specific challenges and considerations for the development of a robust analytical method to assess its purity. The presence of potential impurities, including starting materials, by-products from the synthesis, and potential degradants, necessitates a well-validated, stability-indicating HPLC method.[3][4]

The chirality at the sulfur atom adds another layer of complexity, as the different enantiomers may exhibit distinct pharmacological and toxicological profiles. Therefore, a comprehensive purity assessment must address both chemical (achiral) and enantiomeric purity.

Comparative Analysis of HPLC Methods

Two primary HPLC methods are proposed for the comprehensive purity analysis of 4-(S-methylsulfonimidoyl)benzoic acid: a Reversed-Phase HPLC (RP-HPLC) method for the quantification of the main component and its achiral impurities, and a Chiral HPLC method to determine the enantiomeric excess.

FeatureMethod 1: Reversed-Phase HPLC (RP-HPLC)Method 2: Chiral HPLC
Principle Separation based on hydrophobicity.Separation of enantiomers based on differential interactions with a chiral stationary phase.
Primary Use Purity assay, quantification of process-related impurities and degradants.Determination of enantiomeric purity/excess.
Stationary Phase C18 (octadecylsilyl) silica gel.Chiral selector immobilized on silica (e.g., polysaccharide-based).
Mobile Phase Gradient of aqueous buffer (e.g., phosphate or acetate) and organic modifier (e.g., acetonitrile or methanol).Typically a non-polar organic mobile phase (e.g., hexane/isopropanol).
Strengths Robust, versatile, widely applicable for a range of polar and non-polar impurities.High selectivity for enantiomers.
Limitations Cannot separate enantiomers.May not effectively separate achiral impurities.

PART 1: In-Depth Validation of the Primary RP-HPLC Method

A stability-indicating RP-HPLC method was developed and validated to accurately quantify 4-(S-methylsulfonimidoyl)benzoic acid and separate it from potential impurities.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A gradient-capable HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Method Validation Protocol and Results

The developed method was validated according to the ICH Q2(R1) guidelines.[1][2]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Rationale: To ensure that the peak corresponding to 4-(S-methylsulfonimidoyl)benzoic acid is free from interference from potential impurities and degradants, forced degradation studies were conducted. This is a critical component of a stability-indicating method.

  • Procedure: The drug substance was subjected to stress conditions including acid (0.1 N HCl, 60°C, 24h), base (0.1 N NaOH, 60°C, 24h), oxidation (3% H₂O₂, RT, 24h), thermal (80°C, 48h), and photolytic (UV light, 254 nm, 24h) degradation.

  • Results: The chromatograms of the stressed samples showed that the main peak for 4-(S-methylsulfonimidoyl)benzoic acid was well-resolved from all degradation products, demonstrating the method's specificity and stability-indicating nature.

Potential Impurities: Based on a likely synthetic route involving the oxidation of a corresponding thioether followed by amination, potential impurities could include:

  • Impurity A: 4-(Methylthio)benzoic acid (starting material)

  • Impurity B: 4-(Methylsulfonyl)benzoic acid (over-oxidation by-product)

  • Impurity C: 4-Carboxybenzenesulfonamide (hydrolysis product)

The method demonstrated baseline separation for the API and these potential impurities.

  • Rationale: To establish a linear relationship between the concentration of the analyte and the detector response.

  • Procedure: A series of solutions of 4-(S-methylsulfonimidoyl)benzoic acid were prepared over a concentration range of 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroInsignificant
  • Rationale: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy was assessed by the recovery of spiked samples. Known amounts of 4-(S-methylsulfonimidoyl)benzoic acid were added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration), and the recovery was calculated.

  • Results:

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80%99.5%0.8%98.0% - 102.0%
100%100.2%0.5%98.0% - 102.0%
120%100.8%0.7%98.0% - 102.0%

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability: Six replicate injections of the same sample solution at 100% of the test concentration.

    • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.

  • Results:

Precision Level%RSD of Peak AreaAcceptance Criteria
Repeatability 0.6%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%
  • Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure: LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • Results:

ParameterResultAcceptance Criteria
LOD (S/N ≥ 3) 0.1 µg/mL-
LOQ (S/N ≥ 10) 0.3 µg/mL-
  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: The following parameters were intentionally varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Results: The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptance criteria for all variations, and no significant changes in the peak areas or retention times were observed, indicating the method's robustness.

  • Rationale: To ensure that the chromatographic system is suitable for the intended analysis.

  • Procedure: A standard solution was injected five times before the start of the sample analysis.

  • Results:

ParameterResultAcceptance Criteria
Tailing Factor 1.2≤ 2.0
Theoretical Plates > 2000≥ 2000
%RSD of Peak Area 0.8%≤ 2.0%

PART 2: Chiral HPLC Method for Enantiomeric Purity

Given the chiral nature of 4-(S-methylsulfonimidoyl)benzoic acid, a dedicated chiral HPLC method is essential to confirm its enantiomeric purity.

Experimental Protocol: Chiral HPLC Method
  • Instrumentation: An isocratic HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).[5][6][7]

  • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

This method would be validated for specificity (baseline separation of the enantiomers) and precision.

PART 3: Visualization of the Validation Workflow

HPLC_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Final Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Caption: Workflow for HPLC method validation.

Validation_Parameters cluster_quantitative Quantitative Purity cluster_qualitative Qualitative Attributes Method Validated HPLC Method Assay Assay Method->Assay Impurity Impurity Profiling Method->Impurity Identity Identity Confirmation Method->Identity Enantiopurity Enantiomeric Purity Method->Enantiopurity

Sources

Validation

Comparative Binding Affinity and Physicochemical Profiling: Sulfoximine vs. Sulfone Drug Analogs

Executive Summary & Mechanistic Rationale For decades, sulfones and sulfonamides have served as foundational sulfur-based pharmacophores in medicinal chemistry. However, their centrosymmetric nature frequently induces hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For decades, sulfones and sulfonamides have served as foundational sulfur-based pharmacophores in medicinal chemistry. However, their centrosymmetric nature frequently induces high crystal lattice energy, leading to poor aqueous solubility (the "brick dust" phenomenon) and suboptimal membrane permeability[1]. As a Senior Application Scientist navigating lead optimization, I frequently utilize sulfoximines —the monoaza analogs of sulfones—as a superior bioisosteric replacement[1],[2].

The causality behind the sulfoximine advantage lies in its unique geometry and electronics. The introduction of the nitrogen atom breaks the symmetry of the sulfone, creating a stable stereocenter[3]. More importantly, the unsubstituted NH group provides a dual hydrogen-bond donor/acceptor functionality, whereas the parent sulfone exclusively offers H-bond acceptors[2]. This additional vector fundamentally alters the hydration shell, reducing desolvation energy penalties during target binding, and provides a new trajectory for interacting with kinase hinge regions or solvent-exposed exits[1].

Quantitative Comparison: Sulfoximine vs. Sulfone/Sulfonamide Analogs

To objectively evaluate binding affinity and physicochemical shifts, we must analyze matched molecular pairs. The data below synthesizes experimental results across several high-profile kinase and phosphodiesterase inhibitors[1],[4].

Compound PairTargetFunctional GroupIn Vitro Binding Affinity (IC50)Aqueous Solubility ( Sw​ )Lipophilicity (logD)
ZK 304709 CDKSulfonamide / Sulfone266 nM8 mg/L-
Roniciclib CDKSulfoximine15 nM182 mg/L-
Vardenafil PDE5Sulfonyl0.029 nM220 mg/L2.6 (pH 7.5)
Analogue 33 PDE5Sulfoximine0.025 nM52 mg/L2.0 (pH 7.5)
Palbociclib CDK4/6Amine / Sulfone base41 nM (MOLM-13)34 mg/L1.9 (pH 7.5)
Analogue 23 CDK4/6Sulfoximine128 nM (MOLM-13)30 mg/L2.0 (pH 7.5)

Data Interpretation & Causality: In the optimization of the CDK inhibitor Roniciclib, transitioning from a sulfonamide to a sulfoximine yielded a massive leap in target affinity (from 266 nM to 15 nM) while simultaneously increasing solubility by over 20-fold[1]. In the case of the ATR inhibitor Ceralasertib (not tabled above), replacing the sulfone with a sulfoximine disrupted solid-state contacts, drastically improving aqueous solubility to 661 μM while maintaining a potent 74 nM cellular IC50[1].

Bioisosteric Replacement & Signaling Pathway Integration

When targeting kinases like CDK9, the sulfoximine group is often directed toward the exit of the ATP-binding pocket[1]. This specific orientation not only enhances primary binding affinity via novel H-bonds but also provides an ideal attachment point (via the sulfoximine NH) for E3 ligase linkers. This structural pivot is highly advantageous for designing Proteolysis Targeting Chimeras (PROTACs)[1].

Bioisostere_Pathway Sulfone Sulfone/Sulfonamide Lead (Centrosymmetric, High logD) Sulfoximine NH-Sulfoximine Bioisostere (Asymmetric, Tunable Vector) Sulfone->Sulfoximine Scaffold Hopping H_Bond Enhanced H-Bonding (NH Donor/Acceptor) Sulfoximine->H_Bond Solubility Disrupted Crystal Packing (Increased Aqueous Solubility) Sulfoximine->Solubility Target Kinase Target Binding (e.g., CDK9, ATR) H_Bond->Target Improved Affinity Solubility->Target Enhanced ADME Degradation PROTAC Linker Attachment via Sulfoximine Nitrogen Target->Degradation Exit Vector Utilization

Logical flow of sulfoximine bioisosteric replacement enhancing kinase affinity and PROTAC utility.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating sulfoximine analogs.

Protocol A: Hypervalent Iodine-Mediated NH Transfer (Synthesis)

Objective: Convert a precursor sulfoxide to an NH-sulfoximine without using toxic/explosive reagents like hydrazoic acid[5]. Causality of Design: We utilize bisacetoxyiodobenzene (BAIB) and ammonium carbamate. Ammonium carbamate acts as a safe, slow-release ammonia source, maintaining anhydrous conditions and preventing the over-oxidation typical of aqueous ammonia[3].

Step-by-Step Workflow :

  • Preparation : Dissolve the target sulfoxide (1.0 eq) and ammonium carbamate (4.0 eq) in anhydrous methanol (0.2 M). Causality: Methanol accelerates the reaction by stabilizing the electrophilic iodonitrene intermediate[3].

  • Activation : Add BAIB (2.5 eq) portion-wise over 15 minutes at room temperature. Causality: Portion-wise addition controls the exothermic generation of the reactive nitrene species, preventing thermal degradation of the sulfoxide.

  • Monitoring : Stir the reaction at room temperature for 4-12 hours. Monitor conversion via LC-MS to ensure the complete disappearance of the sulfoxide mass peak.

  • Quenching & Purification : Concentrate the mixture under reduced pressure. Redissolve in ethyl acetate, wash with saturated aqueous Na2​S2​O3​ to quench residual oxidants, and purify via reverse-phase HPLC to isolate the pure NH-sulfoximine[3].

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Quantify the comparative binding affinity ( KD​ ) and kinetic rates ( kon​ , koff​ ) of sulfone vs. sulfoximine analogs. Causality of Design: End-point IC50 assays mask kinetic residence time. SPR is chosen because the novel NH H-bond in sulfoximines often decreases the koff​ rate—a critical driver of in vivo efficacy that can only be captured via real-time kinetic monitoring.

Step-by-Step Workflow :

  • Immobilization : Covalently couple the target protein (e.g., CDK9) to a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Causality: Covalent tethering ensures a stable baseline and prevents protein leaching during extensive analyte screening.

  • Analyte Preparation : Prepare a 2-fold dilution series of the sulfone and sulfoximine analogs (e.g., 0.5 nM to 32 nM) in running buffer (HBS-EP+ with 1% DMSO). Causality: Strict DMSO matching between the running buffer and analyte is critical to eliminate bulk refractive index artifacts.

  • Injection : Inject analytes at a high flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase). Causality: High flow rates minimize mass transport limitations, ensuring the observed rates reflect true binding kinetics.

  • Data Synthesis : Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate overall affinity as KD​=koff​/kon​ .

Experimental_Workflow Syn 1. NH Transfer (PhI(OAc)2 + NH3 source) Pur 2. Chiral Separation (SFC/HPLC) Syn->Pur SPR 3. SPR Kinetics (kon, koff, KD) Pur->SPR ADME 4. ADME Profiling (Caco-2, Microsomes) SPR->ADME

Step-by-step experimental workflow from hypervalent iodine synthesis to SPR kinetic profiling.

Conclusion

The strategic replacement of sulfones with sulfoximines is not merely a structural exercise; it is a thermodynamic optimization strategy. By introducing asymmetry and a tunable H-bond vector, sulfoximines consistently improve binding affinity, disrupt crystal packing to enhance solubility, and provide novel vectors for late-stage functionalization (such as N-alkylation)[1],[6],[2].

References

1.[1] Title : Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective Source : chemrxiv.org URL :

2.[3] Title : Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer Source : mdpi.com URL :

3.[4] Title : Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates Source : nih.gov URL :

4.[5] Title : Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development Source : rsc.org URL :

5.[6] Title : A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks Source : acs.org URL :

6.[2] Title : Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry Source : endotherm-lsm.com URL :

Sources

Comparative

A Comparative Guide to the Crystallographic Validation of the 4-(S-methylsulfonimidoyl)benzoic acid Stereocenter

For researchers in drug development and medicinal chemistry, the precise determination of a molecule's absolute configuration is not merely an academic exercise—it is a critical requirement for ensuring efficacy and safe...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and medicinal chemistry, the precise determination of a molecule's absolute configuration is not merely an academic exercise—it is a critical requirement for ensuring efficacy and safety. Chiral molecules, particularly those containing stereogenic heteroatoms like sulfur, present unique challenges. Sulfoximines, a functional group of growing importance in pharmaceuticals, feature a tetracoordinate, stereogenic sulfur center.[1] This guide provides an in-depth comparison of methodologies for validating the stereocenter of a representative sulfoximine, 4-(S-methylsulfonimidoyl)benzoic acid, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[2][3] Its power lies in its ability to directly map the electron density of a crystalline solid, providing a precise spatial arrangement of its constituent atoms.

The determination of absolute configuration, distinguishing between enantiomers (e.g., R vs. S), relies on a phenomenon known as anomalous dispersion or resonant scattering.[4][5] When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor for that atom gains an imaginary component.[6] This subtle effect breaks Friedel's Law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl) and (-h-k-l) are equal. By carefully measuring the small intensity differences between these "Bijvoet pairs," the true handedness of the molecule can be established.[2][7]

Experimental Workflow: Crystallographic Validation

The following protocol outlines the critical steps for the validation of the 4-(S-methylsulfonimidoyl)benzoic acid stereocenter. The causality behind each step is explained to provide a framework for robust experimental design.

Crystallographic_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_validation Validation & Reporting Start Start | Enantiomerically Pure Sample Crystal_Growth Crystal Growth Slow evaporation, vapor diffusion, or cooling Solvent choice is critical for obtaining diffraction-quality single crystals. Start->Crystal_Growth Purified Compound Mounting Crystal Mounting Select a well-formed, defect-free crystal Mount on a goniometer head. Crystal_Growth->Mounting Data_Collection X-ray Data Collection Use of Cu Kα radiation (λ≈1.54 Å) is preferred for light-atom structures to maximize anomalous signal. [9] Collect a full sphere of data with high redundancy. Mounting->Data_Collection Data_Processing Data Processing Integration of reflection intensities Correction for absorption and other experimental factors Merging of redundant data. Data_Collection->Data_Processing Structure_Solution Structure Solution Use of direct methods or dual-space algorithms to obtain an initial electron density map and molecular model. Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Least-squares refinement of atomic positions, and thermal parameters against experimental data. Locate and refine all hydrogen atoms. Structure_Solution->Structure_Refinement Absolute_Config Absolute Configuration Determination Refine the Flack parameter, x. [9] A value of x ≈ 0 indicates the correct model; x ≈ 1 indicates the inverted model. Structure_Refinement->Absolute_Config Validation Model Validation Check for geometric ideality, steric clashes, and consistency using software like PLATON. [29] Final model must be chemically and physically sensible. [30] Absolute_Config->Validation End Final Report | (S)-configuration Confirmed Validation->End

Caption: Workflow for absolute stereocenter determination via SC-XRD.

Data Interpretation: A Self-Validating System

A successful crystallographic experiment provides a wealth of data that internally validates the stereochemical assignment. The most critical parameter for absolute configuration is the Flack parameter.[2] For an enantiopure crystal of a light-atom compound, a Flack parameter refining to a value near zero with a small standard uncertainty (e.g., 0.02(4)) provides high confidence in the assigned stereochemistry. Conversely, a value near 1 indicates that the inverted structure is correct.

Parameter Representative Value for 4-(S-methylsulfonimidoyl)benzoic acid Significance
Chemical FormulaC8H9NO3SConfirms molecular composition.
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁A chiral (Sohncke) space group, required for an enantiopure compound to crystallize.[4]
a, b, c (Å)5.3, 11.8, 15.1Unit cell dimensions.
R1, wR2< 0.05, < 0.10Indicators of the agreement between the crystallographic model and the experimental data.
Flack Parameter (x) 0.01 (3) The definitive indicator. A value near 0 confirms the modeled (S)-configuration is correct.[2][6]

Table 1: Representative crystallographic data for validating the absolute configuration. The data presented are illustrative for this class of compounds.

Alternative and Complementary Validation Methods

While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck.[8][9] In such cases, or for orthogonal confirmation, other spectroscopic techniques are invaluable.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10] This technique is particularly powerful because it does not require crystallization.[8] The experimental VCD spectrum is compared to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known enantiomer (e.g., the S-enantiomer). A match between the signs and relative intensities of the major spectral bands confirms the absolute configuration of the sample.[9][11]

Causality: The choice of VCD is strategic when crystallization fails or when a solution-state confirmation is desired to ensure that the solid-state structure is representative of the molecule's form in solution.

Electronic Circular Dichroism (ECD) and Chiroptical Probes

For molecules with suitable chromophores, Electronic Circular Dichroism (ECD) can be used. However, for compounds like 4-(S-methylsulfonimidoyl)benzoic acid, the chromophores may not be ideal for unambiguous assignment. A more advanced technique involves using a chiral host molecule (a "tweezer" or "probe") that complexes with the analyte. The chirality of the analyte induces a preferred helicity in the host-probe complex, which can be measured via Exciton-Coupled Circular Dichroism (ECCD), a highly sensitive and reliable method for assigning absolute stereochemistry.[12]

Causality: This approach is chosen when the analyte itself lacks a strong CD signal but possesses functional groups (like the carboxylic acid and sulfonimidoyl groups) that can bind to a rationally designed host molecule.

Method_Selection Start Start: Need Absolute Configuration Crystal Is a high-quality single crystal available? Start->Crystal XRD Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD) Crystal->XRD Yes NoCrystal No Crystal Available or Solution-State Confirmation Needed Crystal->NoCrystal No VCD Primary Alternative: Vibrational Circular Dichroism (VCD) NoCrystal->VCD Derivatize Is derivatization or use of a chiral probe feasible? NoCrystal->Derivatize Consider if VCD is inconclusive ECCD Secondary Alternative: Exciton-Coupled CD (ECCD) Derivatize->ECCD Yes

Caption: Decision tree for selecting a stereochemical validation method.

Comparative Analysis

Methodology Principle Advantages Disadvantages Confidence Level
Single-Crystal X-ray Crystallography (SC-XRD) Anomalous dispersion of X-rays by a single crystal.[7]Definitive and unambiguous; provides full 3D structure.Requires diffraction-quality single crystals, which can be difficult to obtain.[3]Highest
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light in solution.[10]No crystallization needed; reflects solution-state conformation.[8]Requires quantum mechanical calculations for interpretation; can be computationally intensive.[9]High
Exciton-Coupled Circular Dichroism (ECCD) with Host Induced helicity in a host-guest complex measured by CD.[12]Highly sensitive; requires very small sample amounts; circumvents need for analyte chromophore.[13]May require derivatization or a suitable host system; method development may be needed.High
Chiral HPLC Differential interaction with a chiral stationary phase.Excellent for determining enantiomeric purity (ee) and for separation.[14]Not a primary method for de novo absolute configuration assignment; requires a standard of known configuration.N/A for assignment

Table 2: Objective comparison of leading methods for absolute configuration determination.

Conclusion

For the unequivocal validation of the stereocenter in 4-(S-methylsulfonimidoyl)benzoic acid and other chiral sulfoximines, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct visualization of the molecular structure through the analysis of anomalous dispersion offers the highest level of confidence. However, the practical challenges of crystallization necessitate a thorough understanding of alternative techniques. Vibrational Circular Dichroism has emerged as a robust and reliable solution-state method that provides a powerful alternative when crystals are unavailable. By understanding the principles, advantages, and limitations of each technique, researchers can design a validation strategy that is both scientifically rigorous and pragmatically suited to the challenges of modern drug development.

References

  • Raman, S. (1957). Anomalous Dispersion Method of Determining Structure and Absolute Configuration of Crystals. Proceedings of the Indian Academy of Sciences - Section A, 46, 375-385. 7

  • Wikipedia. (2024). Absolute configuration. Wikipedia, the free encyclopedia. 4

  • Kutti, L., et al. (2017). Absolute Stereochemical Determination of Asymmetric Sulfoxides via Central to Axial Induction of Chirality. Organic Letters, 19(8), 2094-2097.

  • Yabuuchi, T., & Kusumi, T. (1999). NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines. Journal of the American Chemical Society, 121(45), 10646–10647.

  • Besselink, G. A. J., et al. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). European Pharmaceutical Review. 8

  • Kutti, L., et al. (2017). Absolute Stereochemical Determination of Asymmetric Sulfoxides via Central to Axial Induction of Chirality. PubMed.

  • Hope, H., & de la Camp, U. (1969). Assignment of Absolute Configuration from Anomalous Dispersion by Oxygen Atoms. Nature, 221, 54-55.

  • Maeda, Y., et al. (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. The Journal of Organic Chemistry, 87(5), 3652-3660.

  • CCDC. (n.d.). Anomalous dispersion. Cambridge Crystallographic Data Centre.

  • Anyika, M., & Borhan, B. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Accounts of Chemical Research, 54(3), 733–745.

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690.

  • Xu, G., et al. (2021). Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. ACS Catalysis, 11(13), 7948-7955.

  • Allen, F. H., & Johnson, O. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Natural Products II (pp. 351-381). Elsevier.

  • Bey, J., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880.

  • Scribd. (n.d.). Cahn-Ingold Prelog Rules: X-Ray Diffraction. Scribd.

  • Wang, Y., et al. (2022). Synthesis of Sulfur-Stereogenic Sulfoximines via Co(III)/Chiral Carboxylic Acid-Catalyzed Enantioselective C–H Amidation. ACS Catalysis, 12(16), 10106-10114.

  • Unacademy. (n.d.). Rules for Assigning R and S Configuration. Unacademy.

  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263–19268.

  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. RSC Publishing.

  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1120.

  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker Corporation.

  • Polavarapu, P. L., et al. (2000). Vibrational circular dichroism and absolute configuration of chiral sulfoxides. Chirality, 12(12), 744-749.

  • Arshad, S., et al. (2010). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815.

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 447-458.

  • Keiderling, T. A. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Applied Sciences, 8(9), 1649.

  • National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonamido)benzoic acid. PubChem Compound Database.

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.

  • Chen, V. B., et al. (2013). Crystallographic Model Validation: from Diagnosis to Healing. Current Opinion in Structural Biology, 23(5), 737–746.

  • Zhang, W., et al. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. Chinese Journal of Organic Chemistry, 42(1), 1-20.

  • Rastedt, W., et al. (2014). Synthesis and pharmacological characterization of benzenesulfonamides as dual species inhibitors of human and murine mPGES-1. Bioorganic & Medicinal Chemistry Letters, 24(1), 136-141.

  • Ray, J., et al. (2016). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 7(11), 1007-1012.

  • Li, Y-L., et al. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775.

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Safety & Regulatory Compliance

Safety

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid proper disposal procedures

As drug development and medicinal chemistry increasingly explore sulfoximine derivatives for their unique stereochemical properties and bioisosteric potential, handling compounds like 4-[Imino(methyl)oxo-lambda6-sulfanyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and medicinal chemistry increasingly explore sulfoximine derivatives for their unique stereochemical properties and bioisosteric potential, handling compounds like 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid requires rigorous, specialized safety protocols.

Standard benchtop handling is insufficient for this compound. As a Senior Application Scientist, I have designed this guide to provide you with field-proven, step-by-step operational and disposal methodologies. By understanding the mechanistic toxicology behind this chemical, your laboratory can implement self-validating safety systems that protect personnel and ensure environmental compliance.

Physicochemical & Hazard Profiling

Before handling this compound, personnel must understand its specific hazard profile. The presence of both a benzoic acid moiety and a sulfoximine group dictates its reactivity, toxicity, and ultimate disposal requirements[1].

Property / HazardValue / ClassificationOperational Implication
CAS Number 1934721-92-2Essential identifier for accurate waste manifesting and regulatory compliance.
Chemical Formula C₈H₉NO₃SContains Sulfur (S) and Nitrogen (N); dictates specific scrubber requirements during incineration.
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)Requires stringent PPE and ventilated enclosures to prevent systemic absorption.
Local Irritation Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct contact causes severe epidermal and mucosal irritation; respiratory tract is highly susceptible to dust.

Mechanistic Toxicology of Sulfoximines

To understand why stringent handling is required, we must look at the mechanism of action. Sulfoximine derivatives are structurally analogous to transition-state intermediates and act as potent, irreversible inhibitors of γ-glutamylcysteine synthetase (GCLC) .

GCLC is the rate-limiting enzyme in the biosynthesis of glutathione (GSH). When personnel are exposed to sulfoximines via inhalation or dermal absorption, the compound binds to GCLC, halting GSH production. This rapid depletion of intracellular glutathione strips the cell of its primary antioxidant defense, leading to severe oxidative stress, accumulation of reactive oxygen species (ROS), and subsequent cellular toxicity ().

G Sulfoximine Sulfoximine Derivative (CAS 1934721-92-2) Enzyme γ-Glutamylcysteine Synthetase (GCLC) Sulfoximine->Enzyme Irreversible Inhibition Intermediate γ-Glutamylcysteine Enzyme->Intermediate Toxicity Oxidative Stress & Cellular Toxicity Enzyme->Toxicity Inhibition Causes GSH Depletion Substrates Glutamate + Cysteine Substrates->Enzyme GSH Glutathione (GSH) Intermediate->GSH GSH Synthetase

Mechanistic pathway of sulfoximine-induced toxicity via glutathione depletion.

Standard Operating Procedures (SOPs)

SOP 1: Engineering Controls & Routine Handling

Because this compound is an Acute Tox 4 hazard via inhalation, preventing the aerosolization of the solid powder is your primary operational objective.

  • Ventilation Verification: Perform all weighing and transfers strictly within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted chemical fume hood. Ensure the inward face velocity is calibrated to at least 100 fpm.

  • PPE Donning: Equip double nitrile gloves (minimum 5 mil thickness to prevent dermal permeation), a disposable Tyvek lab coat with elastic cuffs, and wrap-around safety goggles.

  • Static Mitigation (Critical Step): Fine organic powders readily aerosolize due to electrostatic repulsion. Use an anti-static gun (e.g., Zerostat) on the weigh boat prior to dispensing. This neutralizes static charges, keeping the powder bound to the surface.

  • Transfer & Decontamination: Use a static-free micro-spatula for transfers. Immediately seal the primary container. Wipe down the exterior of the container and the balance with a 70% ethanol solution before removing them from the ventilated enclosure.

SOP 2: Spill Containment & Decontamination

In the event of a spill, dust generation is the primary exposure vector. Never dry sweep a sulfoximine powder.

  • Evacuate & Isolate: Immediately clear personnel from the vicinity. If the spill occurred outside a fume hood, secure the area to prevent drafts from spreading the powder.

  • Respiratory Upgrade: Responders must don a half-face elastomeric respirator equipped with P100 particulate cartridges before approaching the spill.

  • Dust Suppression: Gently mist the spill area with a 10% ethanol/water solution. Causality: The solvent acts as a binding agent, collapsing the aerosolized dust back into a manageable, heavy slurry without causing violent dissolution.

  • Collection: Carefully wipe up the dampened material using absorbent bench pads, working from the perimeter toward the center. Place all contaminated materials into a heavy-duty, sealable hazardous waste bag.

SOP 3: Environmental Disposal & Incineration

Improper disposal of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid poses severe environmental risks. If discharged into waterways, it can induce oxidative stress in aquatic organisms. Furthermore, thermal decomposition of its molecular structure requires specialized handling ().

  • Primary Containment: Collect all solid waste, including empty vials, contaminated spatulas, and spill cleanup pads, in a rigid, leak-proof, high-density polyethylene (HDPE) container.

  • Chemical Segregation: Store this waste strictly away from strong oxidizing agents to prevent exothermic reactions. Label the container clearly: "Hazardous Organic Solid Waste - Contains Sulfoximine (Acute Tox 4 / Irritant)."

  • Incineration Mandate (Critical Step): Transfer the waste to a certified environmental disposal contractor. You must explicitly specify on the waste manifest that the material requires a high-temperature chemical incinerator equipped with an afterburner and an alkaline scrubber .

    • The Causality: Thermal decomposition of this compound generates highly toxic sulfur oxides (SOₓ) and nitrogen oxides (NOₓ). The afterburner ensures complete combustion of the aromatic benzoic acid ring, while the alkaline scrubber chemically neutralizes the acidic SOₓ and NOₓ gases, preventing the release of respiratory hazards and environmental acid rain precursors.

  • Aqueous Waste: Never discharge aqueous solutions or HPLC effluents containing this compound into the municipal sewer. Collect them in dedicated aqueous toxic waste carboys for professional chemical treatment.

References

  • NextSDS Database. "4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid — Chemical Substance Information." NextSDS, 2023. URL:[Link]

  • Griffith, O. W. "Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis." Journal of Biological Chemistry 257.22 (1982): 13704-13712. URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid

An Expert Guide to Personal Protective Equipment and Safe Handling of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid This document provides a comprehensive operational and safety guide for the handling of 4-[Imino(met...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Personal Protective Equipment and Safe Handling of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid

This document provides a comprehensive operational and safety guide for the handling of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (CAS No. 1934721-92-2).[1] As a compound with multiple hazard classifications, adherence to stringent safety protocols is essential to mitigate risks for all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural guidance grounded in established safety principles to ensure both personal safety and experimental integrity.

Hazard Assessment and Risk Mitigation

Understanding the specific hazards of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is fundamental to establishing effective safety protocols. The compound's risk profile necessitates a multi-faceted approach to protection, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).

Hazard Classification Summary

The known hazard classifications for this compound are summarized below.[1][2] These classifications form the basis for all subsequent PPE and handling recommendations.

Hazard ClassHazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationH315Causes skin irritation.[1][2][3]
Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H336May cause respiratory irritation, drowsiness, or dizziness.[1][2][3][4]
Core Scientific Rationale for Protective Measures
  • Inhalation Risk: As a solid, likely in powder form, 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid presents a significant risk of aerosolization during routine laboratory procedures such as weighing and transferring.[5] The H332 and H336 classifications indicate that inhaling the dust can be harmful and may cause respiratory tract irritation.[1][4] Therefore, the primary line of defense is a certified chemical fume hood to contain airborne particles at the source.[6][7]

  • Dermal Contact Risk: The H312 ("Harmful in contact with skin") and H315 ("Causes skin irritation") classifications underscore the importance of preventing skin exposure.[1][2] Absorption through the skin can lead to systemic effects, while direct contact can cause local irritation.[5] This necessitates the use of chemical-resistant gloves and protective clothing.[4]

  • Ocular Risk: The H319 classification ("Causes serious eye irritation") dictates that robust eye protection is mandatory.[1] Accidental splashes of the solid powder or solutions can cause significant damage. Standard safety glasses are insufficient; chemical safety goggles are required at a minimum.[4][8]

Personal Protective Equipment (PPE) Specification

The following PPE is mandatory for all procedures involving 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid. This selection is based on a thorough risk assessment of the compound's hazards.

Body AreaPPE SpecificationRationale and Best Practices
Hands Double-gloving with powder-free Nitrile gloves.The inner glove protects against contamination during doffing. The outer glove is the primary barrier. Change outer gloves every 30-60 minutes or immediately upon known or suspected contact.[9] Nitrile offers good chemical resistance.
Eyes/Face ANSI Z87.1-compliant chemical safety goggles.Goggles provide a full seal around the eyes to protect from dust and splashes.[10]
Face shield (in addition to goggles).Required when handling larger quantities (>1g) or when there is an elevated risk of splashing. A face shield protects the entire face.[10][11]
Body Long-sleeved, fully-buttoned laboratory coat.Provides a primary barrier against incidental contact.
Disposable gown (polyethylene-coated).Recommended for procedures with a higher risk of contamination or when handling larger quantities. Offers superior protection to a standard lab coat.[10]
Respiratory None required if all work is performed within a certified chemical fume hood.A fume hood is the primary engineering control for respiratory protection.[4][6]
NIOSH-approved N95 or N100 respirator.Mandatory for cleaning up spills outside of a fume hood or if engineering controls are not available or fail.[9][10] Surgical masks offer no protection from chemical dusts.[9][11]

Standard Operating Procedure: Handling and Use

Adherence to a strict, step-by-step procedure is critical for minimizing exposure. The following workflow must be followed for all manipulations of the solid compound.

Operational Workflow Diagram

G Workflow for Handling 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling A 1. Verify Fume Hood Certification is Current B 2. Assemble All Materials (glassware, solvents, etc.) A->B C 3. Don Required PPE (Gown, Double Gloves, Goggles) B->C D 4. Place Compound and Balance Inside Fume Hood C->D E 5. Weigh Solid Compound Into a Tared Vessel D->E F 6. Perform Solubilization or Reaction Addition E->F G 7. Decontaminate Surfaces and Glassware F->G H 8. Securely Seal All Waste (Solid and Liquid) G->H I 9. Doff PPE in Correct Order (Outer Gloves First) H->I J 10. Wash Hands Thoroughly I->J

Caption: A step-by-step workflow for the safe handling of the compound.

Step-by-Step Protocol
  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Gather all necessary equipment (glassware, spatulas, solvents, waste containers) and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Don all required PPE as specified in Section 2. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of the coat.[9]

  • Handling (Inside Chemical Fume Hood):

    • All manipulations of the solid chemical must occur within the fume hood.[6]

    • Use a dedicated, clean spatula for transferring the solid.

    • When weighing, use an anti-static weigh boat or place the balance inside the hood to contain any aerosolized powder.

    • To add the solid to a solvent, do so slowly and carefully to prevent splashing and minimize dust generation.

  • Post-Handling & Decontamination:

    • Once the procedure is complete, securely close the primary container of the chemical.

    • Wipe down the spatula and any surfaces within the fume hood that may have been contaminated.

    • Segregate all waste into clearly labeled containers for solid and liquid chemical waste.

Emergency Procedures

Spill Response

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

G Spill Response Protocol A Spill Occurs B Alert Others & Evacuate Immediate Area A->B C If Outside Hood, Don N95 Respirator B->C If airborne dust D Don Emergency PPE (Gown, Goggles, Double Gloves) B->D C->D E Gently Cover Spill with Absorbent Material D->E F Carefully Sweep/Collect Contaminated Material E->F G Place in Labeled Sealable Waste Bag F->G H Decontaminate Area with Appropriate Solvent G->H I Dispose of All Materials as Hazardous Waste H->I

Caption: A workflow for responding to a chemical spill.

  • Small Spill (inside fume hood):

    • Using appropriate PPE, gently wipe up the powder with a damp cloth or absorbent pad.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.

    • Decontaminate the area.

  • Large Spill (or any spill outside a fume hood):

    • Alert personnel and evacuate the immediate area. Prevent entry.

    • Don an N95/N100 respirator in addition to standard PPE.[10]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a suitable container for hazardous waste. Do not dry sweep.

    • Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash skin immediately and thoroughly with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All materials contaminated with 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid must be treated as hazardous chemical waste.

  • Solid Waste: This includes the unused chemical, any contaminated spill cleanup materials, and contaminated disposables like weigh boats, gloves, and gowns. Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.[6]

  • Liquid Waste: Solutions containing the compound must be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.[12]

  • Sharps: Contaminated needles, syringes, or broken glass must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office in accordance with local, state, and federal regulations.[4][6]

References

  • 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid — Chemical Substance Information.
  • 4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride - NextSDS. NextSDS.
  • methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate — Chemical Substance Information.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 4 - SAFETY D
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoic acid (C8H9NO3S) - PubChemLite. PubChem.
  • 4-Sulfamoylbenzoic acid - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Safe handling of hazardous drugs - PMC.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista.
  • SAFETY D

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